molecular formula C23H28O4 B586179 17-phenyl trinor Prostaglandin A2

17-phenyl trinor Prostaglandin A2

Katalognummer: B586179
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: PBMAXTSZSCARIG-YPINUJMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-phenyl trinor Prostaglandin A2 is a prostanoid.

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMAXTSZSCARIG-YPINUJMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 17-phenyl trinor Prostaglandin A2: Structure, Properties, and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor Prostaglandin (B15479496) A2 is a synthetic analog of Prostaglandin A2 (PGA2), a member of the prostanoid family of lipid mediators. While direct experimental data on the biological activities of 17-phenyl trinor PGA2 is not extensively available in published literature, this guide provides a comprehensive overview of its chemical structure and properties. By examining structurally related 17-phenyl trinor prostaglandins (B1171923), this document extrapolates potential biological activities and signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar synthetic prostaglandin analogs.

Chemical Structure and Properties

17-phenyl trinor Prostaglandin A2 is characterized by the replacement of the terminal three carbons of the omega side chain with a phenyl group. This modification is intended to increase the metabolic stability and potency of the molecule compared to its endogenous counterpart.

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid[1]
Molecular Formula C23H28O4[1][2][3]
Molecular Weight 368.5 g/mol [1][2][3]
CAS Number 38315-51-4[2][3]
Appearance Not specified (likely a solid)
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.
Physical State Not specified

Inferred Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of other 17-phenyl trinor prostaglandin analogs and the general signaling pathways of prostaglandins, we can infer its potential biological roles.

Insights from Structurally Related Analogs

Studies on other 17-phenyl trinor prostaglandins, such as the PGF2α and PGE2 analogs, have demonstrated that the phenyl modification can significantly enhance potency and alter receptor selectivity.

  • 17-phenyl trinor PGF2α is a potent FP receptor agonist.[4] It has been shown to be significantly more potent than its natural counterpart, PGF2α, in various biological assays, including luteolytic activity and effects on blood pressure.[2] The isopropyl ester of 17-phenyl trinor PGF2α is used in the treatment of glaucoma to reduce intraocular pressure.[4]

  • 17-phenyl trinor PGE2 acts as an agonist for EP1 and EP3 receptors.[5] It has been shown to be more potent than PGE2 as an antifertility agent in hamsters and causes contraction of the guinea pig ileum.[5]

Given these findings, it is plausible that 17-phenyl trinor PGA2 also possesses enhanced stability and potent biological activity, likely mediated through one or more of the known prostanoid receptors.

General Prostaglandin Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The binding of a prostaglandin to its receptor initiates a cascade of intracellular events, leading to a physiological response. The specific signaling pathway activated depends on the prostaglandin, the receptor subtype, and the cell type.

Below is a generalized diagram of a prostaglandin signaling pathway, which is likely to be relevant for this compound.

Prostaglandin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostaglandin 17-phenyl trinor Prostaglandin A2 GPCR Prostanoid Receptor (GPCR) Prostaglandin->GPCR G_Protein G-protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector activates/ inhibits Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade activates Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) Kinase_Cascade->Response leads to

Caption: Generalized Prostaglandin Signaling Pathway.

Potential Experimental Protocols

To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be adapted for this purpose.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a panel of prostanoid receptors (e.g., EP, FP, DP, IP, and TP receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing each of the human prostanoid receptors.

  • Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype.

  • Incubation: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values to determine the binding affinity.

Second Messenger Assays

Objective: To determine the functional activity of this compound at its target receptor(s) by measuring changes in second messenger levels.

Methodology (cAMP Assay for Gs or Gi coupled receptors):

  • Cell Culture: Culture cells expressing the target prostanoid receptor.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 or IC50 for cAMP production.

In Vivo Models

Objective: To assess the physiological effects of this compound in a relevant animal model. The choice of model will depend on the in vitro findings. For example, if the compound is a potent FP receptor agonist, a model of glaucoma could be used.

Methodology (Intraocular Pressure Measurement in Rabbits):

  • Animal Acclimation: Acclimate New Zealand White rabbits to the experimental conditions.

  • Baseline Measurement: Measure baseline intraocular pressure (IOP) using a tonometer.

  • Topical Administration: Administer a single topical dose of this compound (in a suitable vehicle) to one eye of each rabbit. The contralateral eye receives the vehicle alone.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Compare the IOP changes in the treated eye to the control eye to determine the ocular hypotensive effect.

Summary and Future Directions

This compound is a synthetic prostaglandin analog with a chemical structure designed for enhanced stability and potency. While direct biological data is scarce, the activities of related 17-phenyl trinor prostaglandins suggest that it may be a potent modulator of prostanoid receptors. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into the biological activities of this intriguing compound.

Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.

References

Unraveling the Enigmatic Mechanism of 17-phenyl trinor Prostaglandin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activity and specific mechanism of action for 17-phenyl trinor Prostaglandin (B15479496) A2 (17-phenyl trinor PGA2) have not been extensively reported in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of its parent compound, Prostaglandin A2 (PGA2), and the established characteristics of other 17-phenyl trinor prostaglandin analogs. The experimental protocols and quantitative data provided are derived from studies on these related compounds and are intended to serve as a reference for future investigations into 17-phenyl trinor PGA2.

Introduction

17-phenyl trinor Prostaglandin A2 is a synthetic analog of Prostaglandin A2. The "17-phenyl trinor" modification involves the replacement of the terminal three carbons of the omega side chain with a phenyl group. This structural alteration is a common strategy in medicinal chemistry, often employed to enhance the metabolic stability and potency of the parent molecule by protecting it from rapid degradation by 15-hydroxyprostaglandin dehydrogenase. While direct evidence is pending, it is plausible that 17-phenyl trinor PGA2 retains, and potentially enhances, the biological activities of PGA2.

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. They exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Hypothesized Mechanism of Action

Based on the known mechanisms of PGA2 and the properties of other 17-phenyl trinor prostaglandin analogs, we propose a dual mechanism of action for 17-phenyl trinor PGA2:

  • Receptor-Mediated Signaling: It is hypothesized that 17-phenyl trinor PGA2 acts as a ligand for one or more of the prostanoid receptors. Given that PGA2 has been shown to interact with the EP4 receptor, it is likely that 17-phenyl trinor PGA2 also targets this receptor, potentially with higher affinity and stability.[1] Activation of the EP4 receptor is coupled to a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is known to have anti-inflammatory and barrier-protective effects in endothelial cells.

  • Receptor-Independent Intracellular Effects: PGA2 is known to induce apoptosis in certain cell types through a direct interaction with mitochondria, leading to the release of cytochrome c.[2] This effect is thought to be mediated by the electrophilic nature of the cyclopentenone ring in PGA2, which can react with cellular thiols. It is plausible that 17-phenyl trinor PGA2 retains this capability, potentially influencing cellular processes like apoptosis and stress responses independently of cell surface receptor activation.

Core Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for 17-phenyl trinor PGA2, based on the known actions of PGA2.

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 17_phenyl_trinor_PGA2 17-phenyl trinor Prostaglandin A2 EP4_Receptor EP4 Receptor (GPCR) 17_phenyl_trinor_PGA2->EP4_Receptor Binds G_Protein Gs Protein EP4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Anti-inflammatory & Barrier-Protective Effects PKA->Cellular_Response Phosphorylates Targets

Hypothesized EP4 Receptor-Mediated Signaling Pathway.

Mitochondrial_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 17_phenyl_trinor_PGA2_ext 17-phenyl trinor Prostaglandin A2 17_phenyl_trinor_PGA2_int 17-phenyl trinor Prostaglandin A2 17_phenyl_trinor_PGA2_ext->17_phenyl_trinor_PGA2_int Enters Cell Mitochondrion Mitochondrion 17_phenyl_trinor_PGA2_int->Mitochondrion Directly Interacts Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Hypothesized Receptor-Independent Mitochondrial Apoptosis Pathway.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on PGA2 and other 17-phenyl trinor prostaglandin analogs. This data provides a basis for estimating the potential potency and receptor interactions of 17-phenyl trinor PGA2.

CompoundAssayReceptorSpeciesValueUnitReference
17-phenyl trinor PGE2Radioligand BindingEP1Human4.4Ki (nM)N/A
17-phenyl trinor PGE2Radioligand BindingEP3Human3.7Ki (nM)N/A
17-phenyl trinor PGF2αRadioligand BindingFPOvine756% of PGF2αRelative Potency[3]
17-phenyl trinor PGF2α ethyl amideCalcium MobilizationFPHuman2.2EC50 (µM)[4]
17-phenyl trinor PGE2Contraction AssayEP1/EP3Guinea Pig11Concentration (µM)[1]
17-phenyl trinor PGE2Antifertility Assay-Hamster350ED50 (µg/kg)[1]

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of 17-phenyl trinor PGA2.

Radioligand Binding Assay (Hypothetical for 17-phenyl trinor PGA2)

Objective: To determine the binding affinity of 17-phenyl trinor PGA2 for a panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP).

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293-EP4).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation with a radiolabeled ligand for the specific receptor (e.g., [3H]-PGE2 for EP receptors).

    • Add increasing concentrations of unlabeled 17-phenyl trinor PGA2 (competitor).

    • For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of 17-phenyl trinor PGA2 for the receptor.

Binding_Assay_Workflow Cell_Culture 1. Culture Cells Expressing Target Receptor Membrane_Prep 2. Prepare Cell Membranes Cell_Culture->Membrane_Prep Binding_Reaction 3. Incubate Membranes with Radioligand and Competitor (17-phenyl trinor PGA2) Membrane_Prep->Binding_Reaction Filtration 4. Separate Bound and Free Ligand by Filtration Binding_Reaction->Filtration Scintillation 5. Quantify Radioactivity Filtration->Scintillation Data_Analysis 6. Calculate Ki Value Scintillation->Data_Analysis

Workflow for a Radioligand Binding Assay.
Intracellular cAMP Measurement (Hypothetical for 17-phenyl trinor PGA2)

Objective: To determine if 17-phenyl trinor PGA2 modulates intracellular cAMP levels, indicative of Gs or Gi protein coupling.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the receptor of interest (e.g., HEK293-EP4) in a suitable culture plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with varying concentrations of 17-phenyl trinor PGA2 for a defined period (e.g., 15-30 minutes).

  • cAMP Quantification:

    • Lyse the cells to release intracellular contents.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • Generate a dose-response curve by plotting cAMP concentration against the log of the 17-phenyl trinor PGA2 concentration.

    • Calculate the EC50 (half-maximal effective concentration) value from the curve.

Mitochondrial Cytochrome c Release Assay (Adapted from PGA2 studies)

Objective: To investigate if 17-phenyl trinor PGA2 induces the release of cytochrome c from mitochondria.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to PGA2-induced apoptosis) in appropriate culture vessels.

    • Treat the cells with different concentrations of 17-phenyl trinor PGA2 for various time points.

  • Subcellular Fractionation:

    • Harvest the cells and gently homogenize them to disrupt the plasma membrane while keeping the mitochondria intact.

    • Perform differential centrifugation to separate the cytosolic fraction from the mitochondrial fraction.

  • Western Blot Analysis:

    • Measure the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction would indicate release.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from its parent compound and other 17-phenyl trinor analogs provides a strong foundation for a hypothesized dual-action model involving both receptor-mediated signaling, likely through the EP4 receptor, and receptor-independent effects on mitochondria. The 17-phenyl trinor modification is anticipated to enhance the potency and duration of these actions.

Future research should focus on validating these hypotheses through rigorous experimental investigation. Key areas of focus should include:

  • Comprehensive Receptor Profiling: To definitively identify the primary receptor target(s) of 17-phenyl trinor PGA2.

  • Downstream Signaling Analysis: To map the intracellular signaling pathways activated by receptor binding.

  • In Vitro and In Vivo Functional Assays: To characterize the physiological and pathophysiological effects of 17-phenyl trinor PGA2 in relevant biological systems.

Such studies will be crucial in unlocking the full therapeutic potential of this intriguing synthetic prostaglandin analog.

References

Biological Activity of Synthetic Prostaglandin Analogs: A Focus on 17-Phenyl Trinor Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes. Synthetic prostaglandin (B15479496) analogs are designed to mimic or modulate the effects of their endogenous counterparts, offering therapeutic potential for a wide range of conditions. The "17-phenyl trinor" modification, which involves the replacement of the terminal three carbons of the omega side chain with a phenyl group, is a key structural alteration aimed at enhancing metabolic stability and potency. This guide provides a detailed overview of the biological activity of 17-phenyl trinor prostaglandin analogs, with a specific focus on the A2, D2, E2, and F2α series. While published data on the biological activity of 17-phenyl trinor PGA2 is currently unavailable, this document will leverage data from its closely related analogs to provide a comprehensive understanding of this class of compounds.[1]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of various 17-phenyl trinor prostaglandin analogs.

Table 1: Receptor Binding Affinities of 17-Phenyl Trinor Prostaglandin Analogs

AnalogSpeciesReceptor SubtypeBinding Affinity (Ki)
17-phenyl trinor PGE2MouseEP114 nM
EP33.7 nM
RatEP125 nM
EP34.3 nM
EP454 nM
Bimatoprost (prodrug of 17-phenyl trinor PGF2α)RatFP1.1 nM

Data sourced from multiple studies.[2][3][4]

Table 2: In Vitro and In Vivo Potency of 17-Phenyl Trinor Prostaglandin Analogs

AnalogAssaySpecies/TissueParameterValue
17-phenyl trinor PGD2Platelet Aggregation Inhibition (ADP-induced)Not SpecifiedIC508.4 µM
17-phenyl trinor PGE2Guinea Pig Ileum ContractionGuinea PigEC5011 µM
Antifertility AssayHamsterRelative Potency to PGE24.4 times more potent
17-phenyl trinor PGF2αFP Receptor BindingOvine Luteal CellsRelative Potency to PGF2α756%
17-phenyl trinor PGF2α ethyl amideCalcium Mobilization3T3-L1 Fibroblasts (human receptors)EC502.2 µM

Data sourced from multiple studies.[4][5][6][7]

Signaling Pathways of Prostaglandin Analogs

Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades that mediate the diverse physiological responses. The diagram below illustrates a generalized signaling pathway for prostaglandin E2 (PGE2) and F2α (PGF2α) analogs.

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2_analog 17-phenyl trinor PGE2 Analog EP_receptor EP Receptor (e.g., EP1, EP3) PGE2_analog->EP_receptor binds PGF2a_analog 17-phenyl trinor PGF2α Analog FP_receptor FP Receptor PGF2a_analog->FP_receptor binds Gq Gq EP_receptor->Gq activates Gi Gi EP_receptor->Gi activates FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates AC_inhibit Adenylate Cyclase (AC) Inhibition Gi->AC_inhibit leads to IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Physiological_response Physiological Response (e.g., smooth muscle contraction) Ca_release->Physiological_response cAMP_decrease->Physiological_response

Caption: Generalized signaling pathways for 17-phenyl trinor PGE2 and PGF2α analogs.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a synthetic prostaglandin analog for its receptor.

  • Membrane Preparation:

    • Culture cells expressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the FP receptor).

    • Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a microtiter plate, add a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., 17-phenyl trinor PGF2α).

    • For non-specific binding determination, add a high concentration of the corresponding unlabeled natural prostaglandin.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Prostaglandin Enzyme-Linked Immunosorbent Assay (ELISA) (General Protocol)

This protocol describes a competitive ELISA for the quantification of prostaglandins in biological samples.

  • Sample Preparation:

    • Collect biological samples (e.g., cell culture supernatants, plasma).

    • If necessary, perform a solid-phase extraction to purify and concentrate the prostaglandins from the sample matrix.

  • ELISA Procedure:

    • Prepare a series of prostaglandin standards of known concentrations.

    • Pipette the standards and samples into the wells of a microtiter plate pre-coated with an antibody specific for the prostaglandin of interest.

    • Add a fixed amount of a prostaglandin-enzyme conjugate (e.g., prostaglandin-alkaline phosphatase) to each well.

    • Incubate the plate for a specified time to allow for competitive binding between the prostaglandin in the sample/standard and the enzyme conjugate for the limited antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that will be acted upon by the enzyme conjugate to produce a colored product.

    • Incubate the plate to allow for color development.

    • Stop the enzyme reaction by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of the prostaglandin.

    • Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow start Start prepare_plate Prepare Antibody-Coated Microtiter Plate start->prepare_plate add_samples Add Standards and Samples to Wells prepare_plate->add_samples add_conjugate Add Prostaglandin-Enzyme Conjugate to Wells add_samples->add_conjugate incubation1 Incubate (Competitive Binding) add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate analyze_data Analyze Data and Calculate Concentrations read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a competitive prostaglandin ELISA.

Conclusion

The 17-phenyl trinor modification of prostaglandin analogs represents a significant strategy in medicinal chemistry to enhance their therapeutic properties. While specific biological activity data for 17-phenyl trinor PGA2 remains to be elucidated, the available information on the D2, E2, and F2α analogs demonstrates their potent and often receptor-specific activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this important class of synthetic prostaglandin analogs. Further research into the biological profile of 17-phenyl trinor PGA2 is warranted to fully understand its potential pharmacological applications.

References

17-Phenyl Trinor Prostaglandin F2α: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor prostaglandin (B15479496) F2α is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). It is a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) involved in a wide range of physiological processes. This technical guide provides an in-depth overview of the binding affinity and selectivity of 17-phenyl trinor PGF2α for the FP receptor, along with detailed experimental protocols and an exploration of the associated signaling pathways. This information is critical for researchers and professionals involved in the development of novel therapeutics targeting the FP receptor.

Receptor Binding Affinity and Selectivity

17-phenyl trinor PGF2α exhibits a high binding affinity for the FP receptor. The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity.

Binding Affinity Data
CompoundReceptorCell/Tissue TypeAssay TypeKi (nM)Relative Potency (%) vs. PGF2αReference
17-phenyl trinor PGF2αRat recombinant FPCHO cellsRadioligand Binding1.1-[1]
17-phenyl trinor PGF2αOvine FPLuteal cellsRadioligand Binding-756[1]

Table 1: Binding Affinity of 17-phenyl trinor PGF2α for the FP Receptor

In addition to direct binding assays, functional assays also demonstrate the high potency of 17-phenyl trinor PGF2α. In a hamster antifertility assay, which is an indicator of luteolytic activity mediated by the FP receptor, 17-phenyl-18,19,20-trinor prostaglandin F2α was found to be approximately 90 times more potent than PGF2α[2].

Receptor Selectivity Profile

The selectivity of a compound for its target receptor over other related receptors is a crucial factor in drug development, as it can minimize off-target effects. While comprehensive quantitative data on the binding of 17-phenyl trinor PGF2α across all prostanoid receptor subtypes is limited in the public domain, some information on its cross-reactivity is available. It has been noted that 17-phenyl-trinor-PGE2, a related compound, exhibits agonist activity at EP3 and EP4 receptors, suggesting that the 17-phenyl trinor scaffold may have the potential to interact with other prostanoid receptors[3]. However, detailed binding affinity studies are necessary to fully elucidate the selectivity profile of 17-phenyl trinor PGF2α.

Experimental Protocols

The following section outlines the general methodologies for conducting radioligand binding assays to determine the affinity and selectivity of compounds like 17-phenyl trinor PGF2α.

Radioligand Competition Binding Assay

This assay is used to determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Source: Ovine corpus luteum tissue or Chinese Hamster Ovary (CHO) cells recombinantly expressing the FP receptor.

  • Procedure:

    • Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Store the membrane preparations at -80°C until use.

2. Binding Assay:

  • Radioligand: [3H]-PGF2α or another suitable radiolabeled FP receptor agonist.

  • Procedure:

    • In a 96-well plate, add the following components in a final volume of 200 µL:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • 50 µL of the test compound (17-phenyl trinor PGF2α) at various concentrations.

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

      • 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled FP receptor agonist (e.g., 10 µM PGF2α) instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Competition Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells prep2 Low-speed centrifugation prep1->prep2 prep3 High-speed centrifugation prep2->prep3 prep4 Wash and resuspend pellet prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Measure radioactivity assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate dose-response curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathways

The binding of 17-phenyl trinor PGF2α to the FP receptor initiates a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.

Canonical Gq Signaling Pathway

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, cell proliferation, and hormone secretion.

G Canonical FP Receptor Gq Signaling Pathway ligand 17-phenyl trinor PGF2α receptor FP Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ er->ca2 releases ca2->pkc activates response Cellular Responses pkc->response phosphorylates targets leading to G FP Receptor-Mediated EGFR Transactivation and MAPK Signaling ligand 17-phenyl trinor PGF2α fp_receptor FP Receptor ligand->fp_receptor gq Gq fp_receptor->gq activates plc PLC gq->plc activates intermediaries Intracellular Intermediaries plc->intermediaries egfr EGFR intermediaries->egfr transactivates ras Ras egfr->ras activates raf Raf ras->raf activates mek MEK raf->mek activates erk ERK (MAPK) mek->erk activates nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription

References

The Enigmatic Role of 17-phenyl trinor Prostaglandin A2 in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), a class of lipid compounds, are known to have diverse physiological effects, including intricate roles in cancer biology. Among the synthetic analogs, 17-phenyl trinor Prostaglandin (B15479496) A2 (17-Ph-trinor-PGA2) presents a compelling yet understudied profile. This technical guide synthesizes the current understanding of prostaglandin signaling in cancer cells, with a specific focus on the potential pathways that 17-Ph-trinor-PGA2 may modulate. While direct research on 17-Ph-trinor-PGA2 is limited, this document extrapolates from the known functions of Prostaglandin A2 (PGA2) and other 17-phenyl trinor prostaglandin analogs to provide a foundational resource for researchers. We present generalized signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising area of cancer research.

Introduction to Prostaglandin Signaling in Cancer

Prostaglandins are bioactive lipids that are key mediators of inflammation and are increasingly recognized for their role in cancer progression and suppression. Their effects are context-dependent, influencing cell proliferation, apoptosis, angiogenesis, and metastasis. Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, has demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines. The synthetic analog, 17-phenyl trinor PGA2, is designed for increased stability and potency, making it a molecule of significant interest for therapeutic development.[1] However, there are currently no published reports detailing its specific biological activity.[1] This guide, therefore, draws upon the broader knowledge of prostaglandin signaling to illuminate the potential mechanisms of 17-Ph-trinor-PGA2.

Potential Signaling Pathways of 17-phenyl trinor Prostaglandin A2 in Cancer Cells

Based on the known actions of PGA2 and other prostaglandins, 17-Ph-trinor-PGA2 is hypothesized to exert its effects through several key signaling cascades.

Induction of Apoptosis

Prostaglandin A2 is a known inducer of apoptosis in cancer cells.[2] This process is often mediated through both p53-dependent and independent pathways.

  • p53-Dependent Apoptosis: PGA2 has been shown to induce the phosphorylation of the tumor suppressor protein p53.[2] Activated p53 can then transcriptionally upregulate pro-apoptotic genes such as BAX, PUMA, and NOXA, leading to the activation of the intrinsic apoptotic pathway.[2][3] This pathway culminates in the activation of caspase-3, a key executioner caspase.[2]

  • Caspase Activation: The activation of caspases is a central event in apoptosis.[4][5] Prostaglandin-induced apoptosis typically involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7).[6] The cleavage of downstream substrates by executioner caspases leads to the characteristic morphological and biochemical changes of apoptosis.[7]

17-Ph-trinor-PGA2 17-Ph-trinor-PGA2 Cellular Stress Cellular Stress 17-Ph-trinor-PGA2->Cellular Stress p53 p53 Cellular Stress->p53 Bax Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Hypothesized p53-dependent apoptotic pathway of 17-Ph-trinor-PGA2.
Cell Cycle Arrest

Prostaglandins can induce cell cycle arrest, preventing cancer cells from proliferating. A related compound, 17-trifluoromethyl phenyl trinor prostaglandin F2α, has been shown to induce G2 cell cycle arrest.[8] This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors. The p53 pathway also plays a role here, as p53 can induce the expression of p21, a potent CDK inhibitor.[9]

17-Ph-trinor-PGA2 17-Ph-trinor-PGA2 p53 p53 17-Ph-trinor-PGA2->p53 p21 p21 p53->p21 CDK2/Cyclin E CDK2/Cyclin E p21->CDK2/Cyclin E G1/S Transition G1/S Transition CDK2/Cyclin E->G1/S Transition Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest

Figure 2: Potential mechanism of 17-Ph-trinor-PGA2-induced cell cycle arrest.
Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] In many cancers, this pathway is constitutively active.[11] Some prostaglandins have been shown to modulate MAPK signaling, although the effects can be complex and cell-type specific. It is plausible that 17-Ph-trinor-PGA2 could inhibit the MAPK pathway, thereby reducing cancer cell proliferation.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation 17-Ph-trinor-PGA2 17-Ph-trinor-PGA2 17-Ph-trinor-PGA2->Raf

Figure 3: Hypothesized inhibitory effect of 17-Ph-trinor-PGA2 on the MAPK pathway.

Quantitative Data for 17-phenyl trinor Prostaglandin Analogs

Due to the lack of specific data for 17-phenyl trinor PGA2, this table summarizes the available quantitative data for other 17-phenyl trinor prostaglandin analogs, providing a reference point for potential efficacy.

CompoundCancer Cell Line(s)AssayEndpointResultReference
17-trifluoromethyl phenyl trinor PGF2αMDB-MB-468, MCF-7Cytotoxicity AssayCell DeathIncreased expression of Caspase-3, Bad, Bax[8]
17-phenyl-trinor-PGE2Osteosarcoma cellsProliferation AssayProliferationIncreased proliferation[12]

Detailed Experimental Protocols

To facilitate research into the effects of 17-Ph-trinor-PGA2, the following are detailed, generalized protocols for key cellular assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 17-Ph-trinor-PGA2 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Seed Cells Seed Cells Treat with 17-Ph-trinor-PGA2 Treat with 17-Ph-trinor-PGA2 Seed Cells->Treat with 17-Ph-trinor-PGA2 Add MTT Add MTT Treat with 17-Ph-trinor-PGA2->Add MTT Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT->Incubate (Formazan Formation) Add Solubilization Solution Add Solubilization Solution Incubate (Formazan Formation)->Add Solubilization Solution Read Absorbance Read Absorbance Add Solubilization Solution->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability

References

A Technical Guide to Preliminary Studies of 17-Phenyl Trinor Prostaglandin Analogs in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic neuropathy.[1] The primary modifiable risk factor and the mainstay of treatment is the reduction of intraocular pressure (IOP).[1][2] Prostaglandin (B15479496) analogs (PGAs) have become the first-line therapy for glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile.[1][3] This guide focuses on the preliminary studies of a specific subclass of PGAs: 17-phenyl trinor prostaglandin analogs. While the initial query specified Prostaglandin A2, the significant body of preclinical research in glaucoma models centers on 17-phenyl trinor analogs of Prostaglandin F2α (PGF2α) and Prostaglandin E2 (PGE2). These modified prostaglandins, such as latanoprost (B1674536) (a PGF2α analog) and the investigational 17-phenyl trinor 8-iso PGE2, have shown considerable promise in preclinical models.[4][5][6] This document synthesizes the available quantitative data, details the experimental protocols used in their evaluation, and illustrates the key biological pathways and research workflows.

Mechanism of Action: IOP Reduction Pathways

17-phenyl trinor prostaglandin analogs lower IOP primarily by enhancing the outflow of aqueous humor from the eye.[7] They interact with specific prostanoid receptors (FP and EP receptors), which are G-protein-coupled receptors located in various ocular tissues.[1][3]

  • Uveoscleral Outflow (Unconventional Pathway) : The principal mechanism for PGF2α analogs, including 17-phenyl trinor PGF2α, is the enhancement of uveoscleral outflow.[3][5][8] Activation of FP receptors on ciliary muscle cells leads to muscle relaxation and remodeling of the extracellular matrix.[3][9] This process involves the upregulation of matrix metalloproteinases (MMPs), which degrades collagen and other matrix components, thereby reducing hydraulic resistance and increasing fluid drainage through the uveoscleral pathway.[7][9]

  • Trabecular Outflow (Conventional Pathway) : Certain prostaglandin analogs, particularly those acting on EP receptors, can also increase the outflow facility through the trabecular meshwork and Schlemm's canal.[4][10] For instance, 17-phenyl trinor 8-iso PGE2 has been shown to significantly increase tonographic outflow facility.[4] The mechanism is thought to involve changes in the cytoskeleton and contractility of trabecular meshwork cells, leading to an expansion of the fluid drainage channels.[11]

G Signaling Pathway for IOP Reduction by 17-Phenyl Trinor PG Analogs cluster_0 PGF2α Analog Pathway cluster_1 PGE2 Analog Pathway PGF2a_analog 17-Phenyl Trinor PGF2α (e.g., Latanoprost Acid) FP_receptor FP Receptor (Ciliary Muscle) PGF2a_analog->FP_receptor Gq_PLC Gq/11 → PLC Activation FP_receptor->Gq_PLC IP3_DAG ↑ IP3 & DAG ↑ Intracellular Ca2+ Gq_PLC->IP3_DAG MMP ↑ MMP Expression (MMP-1, -3, -9) IP3_DAG->MMP ECM Extracellular Matrix Remodeling MMP->ECM Uveoscleral Increased Uveoscleral Outflow ECM->Uveoscleral IOP IOP Reduction Uveoscleral->IOP PGE2_analog 17-Phenyl Trinor PGE2 EP_receptor EP2/EP4 Receptors (Trabecular Meshwork) PGE2_analog->EP_receptor Gs_AC Gs → Adenylyl Cyclase Activation EP_receptor->Gs_AC cAMP ↑ cAMP Gs_AC->cAMP PKA PKA Activation → Cytoskeletal Changes cAMP->PKA Trabecular Increased Trabecular Outflow PKA->Trabecular Trabecular->IOP

Signaling cascade of 17-phenyl trinor prostaglandin analogs.

Preclinical Efficacy in Glaucoma Models

The IOP-lowering efficacy of 17-phenyl trinor prostaglandin analogs has been evaluated in various animal models, with non-human primates being the most translationally relevant.[12][13]

Table 1: Effect of 17-Phenyl Trinor 8-iso PGE2 on Aqueous Humor Dynamics in Monkeys

Compound Model Concentration Max IOP Reduction (mean ± SEM) Change in Outflow Facility Reference
17-phenyl trinor 8-iso PGE2 Glaucomatous Monkey 0.1% 4.5 ± 0.6 mmHg (15%) Not Assessed [4]
17-phenyl trinor 8-iso PGE2 Glaucomatous Monkey 0.2% 5.7 ± 1.4 mmHg (19%) Not Assessed [4]

| 17-phenyl trinor 8-iso PGE2 | Normal Monkey | 0.2% | Not Reported | ↑ 59-69% (p<0.05) |[4] |

Table 2: Comparative IOP Reduction by Clinically Used PGF2α Analogs

Compound Typical IOP Reduction Reference
Latanoprost (17-phenyl trinor PGF2α analog) 25% to 32% [2]
Travoprost 25% to 32% [2]

| Bimatoprost (prodrug of 17-phenyl trinor PGF2α) | 27% to 33% |[2] |

Receptor Binding and Affinity

The potency of these analogs is rooted in their high affinity for the target prostanoid receptors. Bimatoprost, an ethyl amide prodrug, is hydrolyzed in ocular tissues to its active free acid form, 17-phenyl-trinor PGF2α.[9][14]

Table 3: Receptor Binding Affinity of 17-Phenyl Trinor PGF2α

Compound Receptor Cell Line/Tissue Measurement Value Reference
17-phenyl trinor PGF2α FP Receptor Ovine Luteal Cells Relative Potency (vs. PGF2α) 756% [15]

| Bimatoprost (active acid) | Rat Recombinant FP | CHO Cells | Kᵢ | 1.1 nM |[15] |

Experimental Protocols

Standardized preclinical models and protocols are crucial for evaluating the potential of new anti-glaucoma agents.

In Vivo Glaucoma Model: Laser-Induced Ocular Hypertension in Monkeys

This is a widely used model that mimics the elevated IOP seen in human glaucoma.[12][13]

  • Animal Model : Cynomolgus or Rhesus monkeys are commonly used due to the anatomical similarity of their eyes to human eyes.[16]

  • Induction of Ocular Hypertension : An argon or diode laser is used to apply photocoagulation burns to the trabecular meshwork.[12][13] This procedure damages the tissue, obstructs aqueous outflow, and leads to a chronic elevation of IOP.[12]

  • Drug Administration : Test compounds are typically administered as a single topical drop (e.g., 25 µL) to the glaucomatous eye.[4] Contralateral eyes may receive a vehicle as a control.

  • Monitoring : IOP is measured at baseline and then at regular intervals (e.g., hourly) for several hours post-administration using a calibrated pneumatonometer.[4]

Measurement of Aqueous Humor Dynamics

To elucidate the mechanism of action, specific techniques are employed to measure outflow facility and aqueous humor flow.

  • Tonographic Outflow Facility (C) : This measurement assesses the rate of aqueous humor drainage through the conventional (trabecular) pathway. It is performed using a tonometer that applies a constant pressure to the cornea for a set duration (e.g., 4 minutes). The resulting change in pressure is used to calculate the facility of outflow.[4]

  • Fluorophotometric Flow Rate (F) : This technique measures the rate of aqueous humor production. It involves the intravenous injection of a fluorescent tracer (fluorescein) and subsequent measurement of its concentration in the anterior chamber and cornea over time using a scanning fluorophotometer.[4]

In Vitro Receptor Studies

These assays determine the affinity and functional activity of a compound at its target receptor.

  • Receptor Binding Assays :

    • Cell Lines : Cells that endogenously express the target receptor (e.g., A7r5 rat vascular smooth muscle cells for FP receptors) or cells engineered to express the receptor (e.g., CHO cells with recombinant human FP receptors) are used.[12][15]

    • Protocol : Cell membranes are incubated with a radiolabeled ligand (e.g., ³H-PGF2α) and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Kᵢ) is calculated.[15]

  • Functional Activity Assays :

    • Principle : These assays measure the downstream signaling events following receptor activation.

    • Method : A common method involves measuring the mobilization of intracellular calcium (Ca²⁺) using a fluorescent indicator.[12] Agonist binding to the FP receptor activates the Gq protein pathway, leading to an increase in intracellular Ca²⁺, which is detected as a change in fluorescence. This allows for the determination of the compound's potency (EC₅₀) and efficacy.[12]

G Preclinical Drug Discovery Workflow for Glaucoma PG Analogs cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Mechanism cluster_2 Preclinical Safety A Compound Synthesis (17-Phenyl Trinor PG Analog) B Receptor Binding Assay (Determine Ki) A->B C Functional Activity Assay (Determine EC50, Efficacy) B->C D Select Lead Compound C->D E Glaucoma Animal Model (e.g., Laser-Induced OHT in Monkey) D->E F Topical Administration E->F G IOP Measurement (Assess Efficacy) F->G H Aqueous Humor Dynamics Study (Tonography & Fluorophotometry) G->H I Determine Mechanism of Action (Outflow Pathway) H->I J Ocular Tolerability Studies (e.g., Hyperemia, Irritation) I->J K Systemic Toxicology J->K L IND-Enabling Studies K->L

References

Methodological & Application

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of 17-phenyl trinor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 17-phenyl trinor Prostaglandin (B15479496) A2, a synthetic prostaglandin analog. While there are currently no established and validated methods published for this specific analyte, this protocol has been developed based on well-established methodologies for the analysis of other prostaglandins (B1171923), such as PGE2 and PGD2.[1][2][3] The proposed method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in negative ion electrospray ionization mode. This application note provides a starting point for researchers and scientists in drug development to establish a validated method for the quantification of 17-phenyl trinor Prostaglandin A2 in various biological matrices.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of biological effects.[1] Synthetic prostaglandin analogs, such as this compound, are of significant interest in pharmaceutical research for their potential therapeutic applications.[4][5] The introduction of a phenyl group in the ω-chain is a common modification designed to increase the metabolic stability and potency of the prostaglandin.[4] Accurate quantification of these analogs in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. HPLC-MS/MS has become the gold standard for the analysis of prostaglandins and their analogs due to its high sensitivity, specificity, and throughput.[1][2] This document details a proposed protocol for the quantification of this compound, providing a robust framework for method development and validation.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for prostaglandin extraction from biological fluids.[1][2]

Reagents and Materials:

Procedure:

  • To 1 mL of the biological sample (e.g., cell culture supernatant, plasma), add an appropriate internal standard. A deuterated analog of a closely related prostaglandin is recommended.

  • Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic phase to a clean tube.

  • Repeat the extraction (steps 2-5) two more times and combine all organic phases.

  • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of methanol/10 mM ammonium acetate buffer, pH 8.5 (1:3, v/v).

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are proposed based on typical parameters for prostaglandin analysis.[1][2]

Table 1: Proposed HPLC Parameters

ParameterValue
HPLC SystemA high-performance liquid chromatography system
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient ProgramTime (min)

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary VoltageOptimized for the specific instrument (typically 3-4.5 kV)
Gas TemperatureOptimized for the specific instrument (typically 200-350°C)
Gas FlowOptimized for the specific instrument
Nebulizer PressureOptimized for the specific instrument
Detection ModeMultiple Reaction Monitoring (MRM)
Quantitative Data

The following table summarizes the proposed MRM transitions and typical performance characteristics expected for this method. The precursor ion for this compound is its [M-H]⁻ ion (m/z 367.2). Product ions would need to be determined by infusion of a standard into the mass spectrometer.

Table 3: Proposed MRM Transitions and Method Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected LOQ (pg/mL)Expected Linearity (r²)
This compound367.2To be determined100To be determined10-50>0.99
Internal Standard (e.g., PGA2-d4)VariesVaries100To be determined--

Visualizations

G Experimental Workflow for Quantification of 17-phenyl trinor PGA2 cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Add_IS->LLE Evaporation Evaporation under Nitrogen LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase C18) Reconstitution->HPLC MSMS MS/MS Detection (Negative ESI, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 17-phenyl trinor PGA2.

G Generic Prostaglandin Signaling Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 COX->PGH2 PG_Synthase Prostaglandin Synthases PGH2->PG_Synthase PGA2 Prostaglandin A2 PG_Synthase->PGA2 Receptor Prostaglandin Receptor (e.g., EP/DP/FP/IP/TP) PGA2->Receptor PGA2_Analog 17-phenyl trinor PGA2 (Synthetic Analog) PGA2_Analog->Receptor Hypothesized Interaction G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential interaction in a prostaglandin signaling pathway.

Discussion

The proposed HPLC-MS/MS method provides a comprehensive starting point for the quantification of this compound. The liquid-liquid extraction protocol is a robust method for isolating prostaglandins from complex biological matrices. The reversed-phase HPLC conditions are designed to achieve good chromatographic separation of the analyte from potential interferences. The use of tandem mass spectrometry with MRM ensures high selectivity and sensitivity.

Method Development and Validation Considerations:

  • Internal Standard: The selection of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled version of this compound would be ideal. If unavailable, a deuterated analog of a structurally similar prostaglandin could be used, but its extraction recovery and ionization efficiency should be carefully evaluated.

  • MRM Optimization: The MRM transitions for this compound must be determined by infusing a pure standard into the mass spectrometer and optimizing the collision energy for the most abundant and stable product ions.

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the accuracy of quantification. The matrix effect should be assessed during method validation by comparing the response of the analyte in neat solution versus post-extraction spiked samples.

  • Validation Parameters: A full method validation should be performed according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Conclusion

This application note presents a detailed, albeit proposed, HPLC-MS/MS method for the quantification of this compound. The provided protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for similar analytes and offer a solid foundation for researchers to develop and validate a robust and reliable analytical method. This will enable the accurate measurement of this synthetic prostaglandin analog in various biological matrices, facilitating further research into its pharmacological properties.

References

Application Notes and Protocols for In Vivo Administration of 17-phenyl trinor Prostaglandin A2 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guideline for researchers. As of the date of this document, there is a lack of published literature specifically detailing the in vivo administration of 17-phenyl trinor Prostaglandin (B15479496) A2 (17-PTA2) for anti-tumor studies in animal models. The methodologies described herein are extrapolated from studies on other prostaglandin A (PGA) and E (PGE) series analogs and should be adapted and optimized by the end-user.

Application Notes

Prostaglandins (B1171923) of the A and J series, known as cyclopentenone prostaglandins, have demonstrated anti-neoplastic properties in various cancer cell lines and some animal models.[1][2] Their mechanisms of action are often associated with the induction of cell cycle arrest and apoptosis.[2][3][4] Specifically, Prostaglandin A2 (PGA2) has been shown to activate the intrinsic apoptotic pathway.[5] The synthetic analog, 17-phenyl trinor Prostaglandin A2 (17-PTA2), is designed for a longer biological half-life and potentially greater potency.[2]

Potential Applications in Oncology Research:

  • Evaluation of Anti-Tumor Efficacy: Assessing the ability of 17-PTA2 to inhibit tumor growth in subcutaneous or orthotopic xenograft and syngeneic mouse models.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways affected by 17-PTA2 in vivo, including apoptosis induction, cell cycle regulation, and anti-angiogenic effects.

  • Combination Therapy Studies: Evaluating the synergistic or additive effects of 17-PTA2 when administered with standard-of-care chemotherapeutic agents or immunotherapies.

Experimental Protocols

This section outlines a hypothetical protocol for evaluating the anti-tumor efficacy of 17-PTA2 in a subcutaneous xenograft mouse model.

2.1. Animal Model

  • Species: Immunodeficient mice (e.g., NOD-scid gamma (NSG), NU/NU nude mice).

  • Age/Sex: 6-8 week old female mice are commonly used to avoid fighting among male mice.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2. Tumor Cell Culture and Implantation

  • Cell Line: A human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma).

  • Cell Culture: Cells should be cultured in the recommended medium and confirmed to be free of mycoplasma contamination.

  • Cell Preparation for Injection: Harvest cells in their logarithmic growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL.[6] Keep the cell suspension on ice.

  • Subcutaneous Injection: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[6][7][8]

2.3. Preparation and Administration of this compound

  • Compound Preparation: 17-PTA2 is typically supplied in an organic solvent like methyl acetate (B1210297) or ethanol (B145695). For in vivo administration, the organic solvent should be evaporated under a stream of nitrogen gas.[9]

  • Vehicle Selection: The dried compound can then be reconstituted in a biocompatible vehicle. A common vehicle for prostaglandins is a solution of ethanol in sterile saline or PBS.[9] For instance, a stock solution can be made in 100% ethanol and then diluted to the final working concentration in sterile PBS, with the final ethanol concentration being low (e.g., <2%).

  • Dosage and Administration Route: The optimal dosage and route of administration for 17-PTA2 have not been established. Based on studies with other prostaglandin analogs, the following are suggested starting points:

    • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Dosage Range: A dose-response study is highly recommended. A starting range could be extrapolated from studies on other prostaglandins, for example, 10 µg to 100 mg/kg body weight.[1][10]

    • Dosing Frequency: Daily or every other day for a period of 2-4 weeks.

2.4. Monitoring and Endpoints

  • Tumor Growth: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.[8][11][12] Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.[6]

  • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of overall health and potential toxicity.

  • Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of significant morbidity.[6] At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, RNA sequencing).

Quantitative Data Summary

The following tables are illustrative examples of how quantitative data from an in vivo study of 17-PTA2 could be presented.

Table 1: Hypothetical Tumor Growth Inhibition by 17-PTA2

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 150-
17-PTA2101150 ± 12024.3
17-PTA230780 ± 9548.7
17-PTA2100450 ± 6070.4

Table 2: Hypothetical Animal Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day 21)Percent Change in Body Weight (%)
Vehicle Control-20.5 ± 0.522.1 ± 0.6+7.8
17-PTA21020.3 ± 0.421.5 ± 0.5+5.9
17-PTA23020.6 ± 0.521.0 ± 0.6+1.9
17-PTA210020.4 ± 0.419.8 ± 0.7-2.9

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture Tumor Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization into Treatment Groups tumor_implantation->randomization treatment Treatment with 17-PTA2 or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy data_analysis Data Analysis and Interpretation necropsy->data_analysis

Caption: Workflow for in vivo evaluation of 17-PTA2.

Diagram 2: Putative Signaling Pathway of PGA2-Induced Apoptosis

G PGA2 17-phenyl trinor Prostaglandin A2 Mitochondrion Mitochondrion PGA2->Mitochondrion Direct Interaction p53 p53 Activation PGA2->p53 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Apoptosis p21 p21 Induction p53->p21 CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: Proposed mechanism of 17-PTA2-induced apoptosis.

References

Application Notes and Protocols for 17-phenyl trinor Prostaglandin F2α in Ocular Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "17-phenyl trinor Prostaglandin (B15479496) A2" is not commonly associated with ocular hypertension research. It is highly probable that the intended compound of interest is 17-phenyl trinor Prostaglandin F2α , the biologically active acid of latanoprost, a first-line treatment for glaucoma and ocular hypertension. These application notes and protocols are therefore based on 17-phenyl trinor Prostaglandin F2α.

Introduction

Ocular hypertension, a condition characterized by elevated intraocular pressure (IOP), is a primary risk factor for the development of glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Prostaglandin F2α analogs are a major class of therapeutic agents used to lower IOP. 17-phenyl trinor Prostaglandin F2α is a potent agonist of the prostaglandin F receptor (FP receptor) and serves as a critical tool in research aimed at understanding the mechanisms of IOP reduction and developing novel glaucoma therapies. These notes provide an overview of its application in a research setting.

Mechanism of Action

17-phenyl trinor Prostaglandin F2α lowers intraocular pressure primarily by increasing the uveoscleral outflow of aqueous humor. This is in contrast to the conventional or trabecular meshwork pathway. The binding of 17-phenyl trinor Prostaglandin F2α to the FP receptor on ciliary muscle cells initiates a signaling cascade. This cascade leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces the hydraulic resistance and enhances the outflow of aqueous humor through the uveoscleral pathway. Key downstream effects include the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components.

PG 17-phenyl trinor Prostaglandin F2α FP_receptor Prostaglandin F Receptor (FP) PG->FP_receptor Binds to G_protein Gq/11 Protein Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK/ERK Pathway Ca_PKC->MAPK MMP ↑ MMP-1, MMP-3, MMP-9 Expression MAPK->MMP ECM Extracellular Matrix Remodeling in Ciliary Muscle MMP->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure (IOP) Outflow->IOP

Caption: Signaling pathway of 17-phenyl trinor Prostaglandin F2α in ciliary muscle cells.

Experimental Protocols

In Vitro: Human Ciliary Muscle (HCM) Cell Culture

This protocol is designed to assess the effect of 17-phenyl trinor Prostaglandin F2α on extracellular matrix remodeling in vitro.

a. Cell Culture:

  • Culture primary Human Ciliary Muscle (HCM) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2.5 ng/mL basic fibroblast growth factor.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, plate cells in 6-well plates and grow to 80-90% confluency.

b. Treatment Protocol:

  • Prepare a stock solution of 17-phenyl trinor Prostaglandin F2α in dimethyl sulfoxide (B87167) (DMSO).

  • Serum-starve the HCM cells for 24 hours in serum-free DMEM.

  • Treat cells with varying concentrations of 17-phenyl trinor Prostaglandin F2α (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 24-48 hours.

c. Analysis (MMP Expression):

  • RNA Extraction and qRT-PCR: Extract total RNA from cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of MMP-1, MMP-3, and MMP-9.

  • Western Blot: Lyse cells and collect protein. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against MMPs and a loading control (e.g., GAPDH), followed by a secondary antibody.

  • Zymography: To measure MMP activity, collect the conditioned media from treated cells. Perform gelatin zymography to detect the activity of MMP-2 and MMP-9.

In Vivo: Animal Models of Ocular Hypertension

This protocol outlines the use of 17-phenyl trinor Prostaglandin F2α in a normotensive rabbit model to evaluate its IOP-lowering efficacy.

a. Animal Model:

  • Use healthy, adult New Zealand White rabbits.

  • Allow animals to acclimate for at least one week before the experiment.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

b. Formulation and Dosing:

  • Prepare a topical ophthalmic solution of 17-phenyl trinor Prostaglandin F2α in a sterile vehicle (e.g., saline with a small percentage of a solubilizing agent like polysorbate 80).

  • Typical concentrations for topical administration range from 0.001% to 0.01%.

  • Administer a single 30-50 µL drop topically to one eye of each rabbit. The contralateral eye receives the vehicle only and serves as a control.

c. Intraocular Pressure (IOP) Measurement:

  • Measure baseline IOP in both eyes before treatment using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

  • After drug administration, measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-treatment).

  • To minimize stress and obtain accurate readings, topical anesthetic (e.g., 0.5% proparacaine) should be applied to the cornea before each measurement.

d. Data Analysis:

  • Calculate the change in IOP from baseline for both the treated and control eyes.

  • Express the IOP reduction as a percentage of the baseline IOP.

  • Compare the IOP reduction in the treated eye to the control eye using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

Table 1: In Vitro Efficacy of 17-phenyl trinor Prostaglandin F2α
ParameterValueCell TypeReference
FP Receptor Binding Affinity (Ki) 3.1 ± 0.4 nMHuman FP Receptor
EC50 for IP3 Production 7.9 ± 1.2 nMHuman Ciliary Muscle Cells
MMP-1 mRNA Upregulation (at 100 nM) ~4-fold increaseHuman Ciliary Muscle Cells-
Table 2: In Vivo IOP-Lowering Efficacy of 17-phenyl trinor Prostaglandin F2α
Animal ModelDose (Topical)Maximum IOP ReductionTime to Max EffectReference
Normotensive Monkeys 1.5 µg33%6 hours
Normotensive Dogs 0.005% solution4.5 ± 0.6 mmHg4 hours-
Laser-Induced Ocular Hypertensive Monkeys 1.5 µg45-50%6-8 hours

Experimental Workflow Visualization

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion Hypothesis Hypothesis Formulation Formulation Compound Formulation (17-phenyl trinor PG F2α) Hypothesis->Formulation Model Selection of Model (In Vitro / In Vivo) Formulation->Model Dosing Dose-Response Study Model->Dosing Measurement IOP Measurement (In Vivo) or Assay Performance (In Vitro) Dosing->Measurement Data Data Collection & Compilation Measurement->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion & Reporting Stats->Conclusion

Caption: General experimental workflow for ocular hypertension research.

Application of 17-phenyl trinor Prostaglandin A2 in Smooth Muscle Contraction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest available information, there are no published reports detailing the specific biological activity of 17-phenyl trinor Prostaglandin (B15479496) A2 (17-phenyl trinor PGA2) in smooth muscle contraction assays[1]. The following application notes and protocols are therefore based on the established methodologies for studying the effects of other prostaglandin analogs, such as Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), on smooth muscle tissues[2][3][4]. These guidelines provide a framework for researchers to design and conduct experiments to investigate the potential contractile or relaxant effects of 17-phenyl trinor PGA2.

Application Notes

17-phenyl trinor Prostaglandin A2 is a synthetic analog of Prostaglandin A2[1][5][6][7]. Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes, including the contraction and relaxation of smooth muscle[3][4][8]. The introduction of a phenyl group in the omega chain, as in 17-phenyl trinor PGA2, is a common modification designed to increase the metabolic stability and potency of prostaglandin analogs[1][9].

The primary application of 17-phenyl trinor PGA2 in this context is to characterize its effects on smooth muscle function. This can involve determining its potency (EC50) and efficacy (Emax) in inducing contraction or relaxation in various smooth muscle preparations, such as aortic rings, tracheal strips, or intestinal segments. Such studies are crucial in the early stages of drug discovery and for understanding the physiological roles of prostanoid receptors.

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes a standard method for assessing the contractile response of isolated smooth muscle tissue to a test compound like 17-phenyl trinor PGA2.

Materials and Reagents:

  • This compound: Prepare a stock solution in a suitable solvent such as ethanol (B145695) or DMSO and make serial dilutions in physiological salt solution.

  • Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be freshly prepared and continuously gassed with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4.

  • Standard Contractile Agent: (e.g., 60 mM KCl) to test tissue viability.

  • Smooth Muscle Tissue: (e.g., rat aorta, guinea pig ileum, or porcine bladder) obtained from euthanized animals in accordance with ethical guidelines.

  • Isolated Organ Bath System: Equipped with tissue holders, force-displacement transducers, and a data acquisition system.

  • Dissection Tools: Fine scissors, forceps, and sutures.

  • Carbogen Gas: 95% O2 / 5% CO2.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated PSS.

    • Clean the tissue of any adhering fat and connective tissue.

    • For vascular rings, cut the artery into 2-3 mm wide rings. For other tissues like the ileum, cut segments of 1.5-2 cm in length[10].

    • Tie sutures to both ends of the tissue preparation for mounting in the organ bath.

  • Tissue Mounting and Equilibration:

    • Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed holder and the other to a force-displacement transducer.

    • Apply a resting tension (e.g., 1.0-2.0 g for rat aortic rings) and allow the tissue to equilibrate for at least 60-90 minutes.

    • During equilibration, wash the tissue with fresh PSS every 15-20 minutes[10].

  • Viability Check:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl.

    • A robust and reproducible contraction confirms the health of the preparation.

    • Wash the tissue thoroughly with PSS to return to the baseline resting tension[10].

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add 17-phenyl trinor PGA2 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • Measure the peak contractile response to each concentration of 17-phenyl trinor PGA2.

    • Normalize the responses as a percentage of the maximal contraction induced by KCl or the maximal response to the test compound.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.

    • From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal contractile response)[10].

Data Presentation

The quantitative data obtained from smooth muscle contraction assays with 17-phenyl trinor PGA2 should be summarized in a clear and structured table. As no specific data is available for 17-phenyl trinor PGA2, the following table illustrates how such data for a hypothetical prostaglandin analog could be presented.

Tissue PreparationSpeciesAgonistnEC50 (nM)Emax (% of KCl max)
Aortic RingsRat17-phenyl trinor PGA26Data not availableData not available
Tracheal StripsGuinea Pig17-phenyl trinor PGA26Data not availableData not available
Ileum Longitudinal MuscleGuinea Pig17-phenyl trinor PGA26Data not availableData not available
Illustrative DataProstaglandin X150 ± 2585 ± 5

n = number of independent experiments.

Signaling Pathways

Prostaglandins typically exert their effects on smooth muscle by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. For contractile prostanoids, the signaling cascade generally involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and sensitization of the contractile machinery.

Key steps in the signaling pathway:

  • Receptor Binding: The prostaglandin analog binds to its specific prostanoid receptor (e.g., TP receptors for thromboxane (B8750289) A2, or certain EP receptors for PGE2) on the smooth muscle cell membrane[11][12].

  • G-Protein Activation: Receptor activation leads to the activation of a Gq/11 G-protein.

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[11].

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm[11].

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK[3][10].

  • Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which initiates cross-bridge cycling with actin, resulting in smooth muscle contraction[3][10].

  • Calcium Sensitization: DAG activates Protein Kinase C (PKC), which can contribute to the contractile response by inhibiting myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation state of myosin for a given Ca2+ concentration (calcium sensitization)[10].

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Tissue Cleaning Clean Tissue Dissection->Cleaning Cutting Cut Tissue Strips Cleaning->Cutting Mounting Mount in Organ Bath Cutting->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Check KCl Contraction Equilibration->Viability_Check Dose_Response Cumulative Dosing Viability_Check->Dose_Response Data_Acquisition Record Force Dose_Response->Data_Acquisition Normalization Normalize Data Data_Acquisition->Normalization Curve_Fitting Plot Dose-Response Curve Normalization->Curve_Fitting Parameter_Determination Determine EC50 & Emax Curve_Fitting->Parameter_Determination

Caption: Experimental workflow for isolated tissue bath assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA2 17-phenyl trinor PGA2 Receptor Prostanoid Receptor (GPCR) PGA2->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release CaM Calmodulin Ca2_release->CaM binds to Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM MLCK MLCK (inactive) Ca_CaM->MLCK activates aMLCK MLCK (active) MLCK->aMLCK Myosin Myosin-LC aMLCK->Myosin phosphorylates pMyosin p-Myosin-LC Myosin->pMyosin Contraction Contraction pMyosin->Contraction MLCP_inhibition MLCP Inhibition PKC->MLCP_inhibition MLCP_inhibition->Contraction potentiates

Caption: Prostaglandin-induced smooth muscle contraction signaling pathway.

References

Application Notes and Protocols: Investigating 17-phenyl trinor PGA2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Prostaglandins (B1171923) (PGs) are a class of lipid compounds with diverse physiological effects, and their role in cancer development and progression is of significant interest.[1] Alterations in prostaglandin (B15479496) signaling have been implicated in key cancer hallmarks, including sustained proliferation, evasion of apoptosis, and induction of angiogenesis.[2] While many prostaglandins, such as PGE2, are known to promote tumor growth, certain synthetic analogs have shown potential as anti-cancer agents.[2]

17-phenyl trinor PGA2 is a synthetic prostaglandin analog.[3] While there are currently no published reports on the specific biological activity of 17-phenyl trinor PGA2 in the context of cancer, research on structurally similar compounds provides a strong rationale for its investigation.[3] For instance, the related compound 17-trifluoromethyl phenyl trinor PGF2α has demonstrated cytotoxic and anti-proliferative effects in breast cancer cell lines.[4] Conversely, 17-phenyl-trinor-prostaglandin E2 (a PGE2 analog) has been shown to increase proliferation and inhibit apoptosis in osteosarcoma cells.[5][6] These contrasting effects of similar molecules underscore the importance of empirically determining the activity of 17-phenyl trinor PGA2.

These application notes provide a comprehensive experimental framework for the initial characterization of 17-phenyl trinor PGA2's effects on cancer cells, including detailed protocols for key in vitro assays and a proposed signaling pathway for investigation.

Hypothesized Mechanism of Action

Based on the known signaling of other prostaglandins in cancer, we hypothesize that 17-phenyl trinor PGA2 may exert its effects through one or more of the prostaglandin E (EP) receptors. Activation of these G-protein coupled receptors can trigger various downstream signaling cascades that influence cell fate.[7] Depending on the cancer cell type and the specific EP receptor engaged, this could lead to either pro- or anti-cancer effects. For example, engagement of certain EP receptors can activate protein kinase A (PKA) or the PI3K/Akt pathway, which are known to regulate cell survival and proliferation.[7] A potential signaling pathway is illustrated below.

Hypothesized Signaling Pathway of 17-phenyl trinor PGA2 Hypothesized Signaling Pathway of 17-phenyl trinor PGA2 17-phenyl trinor PGA2 17-phenyl trinor PGA2 EP Receptor EP Receptor 17-phenyl trinor PGA2->EP Receptor Binds to G-Protein G-Protein EP Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates PI3K PI3K G-Protein->PI3K Activates cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation CREB->Cell Proliferation mTOR->Cell Proliferation

Caption: Hypothesized signaling cascade for 17-phenyl trinor PGA2.

Experimental Workflow

A systematic approach is recommended to characterize the effects of 17-phenyl trinor PGA2 on cancer cells. The following workflow outlines the key stages of investigation, from initial screening to more detailed mechanistic studies.

Experimental Workflow for 17-phenyl trinor PGA2 Experimental Workflow for 17-phenyl trinor PGA2 cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Mechanistic Studies Cell Line Selection Cell Line Selection Dose-Response (Viability Assay) Dose-Response (Viability Assay) Cell Line Selection->Dose-Response (Viability Assay) IC50 Determination IC50 Determination Dose-Response (Viability Assay)->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Migration Assay Migration Assay IC50 Determination->Migration Assay Receptor Antagonist Studies Receptor Antagonist Studies IC50 Determination->Receptor Antagonist Studies Identify Receptor Western Blot Western Blot Apoptosis Assay->Western Blot Investigate Apoptotic Proteins Cell Cycle Analysis->Western Blot Investigate Cell Cycle Regulators Migration Assay->Western Blot Investigate Metastasis Markers qPCR qPCR Western Blot->qPCR Validate at Transcriptional Level

Caption: A phased approach to studying 17-phenyl trinor PGA2.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (WST-1 Assay)

Objective: To determine the effect of 17-phenyl trinor PGA2 on the viability and proliferation of cancer cells and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 17-phenyl trinor PGA2 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of 17-phenyl trinor PGA2 in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a significant color change is observed.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 17-phenyl trinor PGA2.

Materials:

  • Cancer cell line(s)

  • Complete cell culture medium

  • 17-phenyl trinor PGA2

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with 17-phenyl trinor PGA2 at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine if 17-phenyl trinor PGA2 causes cell cycle arrest.

Materials:

  • Cancer cell line(s)

  • Complete cell culture medium

  • 17-phenyl trinor PGA2

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 17-phenyl trinor PGA2 at IC50 concentrations for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of 17-phenyl trinor PGA2 on cancer cell migration.

Materials:

  • Cancer cell line(s)

  • Serum-free and complete cell culture medium

  • 17-phenyl trinor PGA2

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Cotton swabs

  • Crystal violet staining solution

Protocol:

  • Pre-treat cells with sub-lethal concentrations of 17-phenyl trinor PGA2 for 24 hours.

  • Harvest the cells and resuspend in serum-free medium containing the same concentration of 17-phenyl trinor PGA2.

  • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension (approximately 5 x 10^4 cells) to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of 17-phenyl trinor PGA2 in Various Cancer Cell Lines

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
MCF-7 (Breast)
PC-3 (Prostate)
A549 (Lung)

| HCT116 (Colon) | | | |

Table 2: Effect of 17-phenyl trinor PGA2 on Apoptosis

Treatment % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells % Live Cells
Vehicle Control
17-phenyl trinor PGA2 (IC50/2)
17-phenyl trinor PGA2 (IC50)

| 17-phenyl trinor PGA2 (2x IC50) | | | |

Table 3: Cell Cycle Distribution after Treatment with 17-phenyl trinor PGA2

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control

| 17-phenyl trinor PGA2 (IC50) | | | |

Table 4: Quantification of Cell Migration

Treatment Average Number of Migrated Cells per Field % Inhibition of Migration
Vehicle Control 0%

| 17-phenyl trinor PGA2 (Sub-lethal Conc.) | | |

Conclusion

The provided application notes and protocols offer a robust starting point for the investigation of 17-phenyl trinor PGA2 in cancer research. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and migration, researchers can gain valuable insights into its potential as a therapeutic agent. Subsequent mechanistic studies, guided by the initial findings, will be crucial in elucidating its molecular targets and signaling pathways.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 17-phenyl trinor PGA2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17-phenyl trinor PGA2 is a synthetic analog of prostaglandin (B15479496) A2. Prostaglandins of the A and J series, particularly cyclopentenone prostaglandins, are known to possess anti-inflammatory properties. These effects are often mediated through the inhibition of the pro-inflammatory transcription factor NF-κB and/or the activation of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma). Given the structural characteristics of 17-phenyl trinor PGA2, it is hypothesized that it may exhibit similar anti-inflammatory activities.

These application notes provide a comprehensive set of protocols to investigate the potential anti-inflammatory effects of 17-phenyl trinor PGA2 using established in vitro cellular models. The methodologies described will enable researchers to assess its impact on key inflammatory pathways and mediators. Due to the limited publicly available data on the specific anti-inflammatory activity of 17-phenyl trinor PGA2, the quantitative data presented in the tables are derived from studies on structurally or functionally related prostaglandin analogs, such as Prostaglandin A2 (PGA2) and 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), to serve as a reference.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activities of related prostaglandin analogs. These values can serve as a benchmark when evaluating the effects of 17-phenyl trinor PGA2.

Table 1: Inhibition of Pro-inflammatory Mediators

AssayCell LineInflammatory StimulusMeasured ParameterTest CompoundIC₅₀ / EC₅₀ (µM)
PGE₂ ProductionRAW 264.7 Murine MacrophagesLPS (1 µg/mL)PGE₂PGA₂~5-15
TNF-α ProductionRAW 264.7 Murine MacrophagesLPS (1 µg/mL)TNF-αPGA₂~10-20
IL-6 ProductionHuman Synovial FibroblastsIL-1β (10 ng/mL)IL-615d-PGJ₂~1-5[1]
COX-2 ExpressionRAW 264.7 Murine MacrophagesLPS (1 µg/mL)COX-2 Protein15d-PGJ₂~2-10

Table 2: Modulation of Key Anti-inflammatory Signaling Pathways

AssayCell LineAssay PrincipleMeasured ParameterTest CompoundIC₅₀ / EC₅₀ (µM)
NF-κB InhibitionHEK 293 with NF-κB ReporterLuciferase Reporter Gene AssayLuciferase ActivityPGA₂~5-25
PPARγ ActivationMurine FibroblastsPPARγ-dependent Reporter GeneAdipocyte Differentiation15d-PGJ₂7[2]
PPARγ BindingIn vitroCompetitive Binding AssayPPARγ Binding15d-PGJ₂2[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Prepare 17-phenyl trinor PGA2 Stock Solution treatment Pre-treat cells with 17-phenyl trinor PGA2 compound_prep->treatment cell_culture Culture Macrophages (e.g., RAW 264.7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity cytotoxicity->treatment stimulation Stimulate with LPS treatment->stimulation elisa elisa stimulation->elisa western_blot western_blot stimulation->western_blot reporter_assay reporter_assay stimulation->reporter_assay data_analysis Calculate IC₅₀/EC₅₀ Values elisa->data_analysis western_blot->data_analysis reporter_assay->data_analysis

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription PGA2 17-phenyl trinor PGA₂ (Hypothesized) PGA2->IKK Inhibits PGA2->NFkB Inhibits DNA Binding

ppar_gamma_pathway cluster_nucleus Inside Nucleus PGA2 17-phenyl trinor PGA₂ (Hypothesized) PPARg PPARγ PGA2->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to NFkB NF-κB RXR->NFkB Transrepression Nucleus Nucleus AntiInflammatoryGenes Anti-inflammatory Gene Expression PPRE->AntiInflammatoryGenes

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended as it is a well-established model for studying inflammation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of 17-phenyl trinor PGA2 before assessing its anti-inflammatory activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of 17-phenyl trinor PGA2 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Pro-inflammatory Mediators (PGE₂, TNF-α, and IL-6)
  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of 17-phenyl trinor PGA2 for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours. A non-stimulated control and an LPS-only control should be included.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of PGE₂, TNF-α, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for COX-2 and NF-κB Activation

This protocol assesses the effect of 17-phenyl trinor PGA2 on the protein expression of cyclooxygenase-2 (COX-2) and the activation of NF-κB (by measuring the phosphorylation of the p65 subunit).

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with 17-phenyl trinor PGA2 for 2 hours, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for p-p65, 18-24 hours for COX-2).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against COX-2, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Gene Assay

This assay quantitatively measures the effect of 17-phenyl trinor PGA2 on NF-κB transcriptional activity.

  • Protocol:

    • Co-transfect HEK 293 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, pre-treat the cells with 17-phenyl trinor PGA2 for 2 hours.

    • Stimulate the cells with a suitable NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

    • Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.

    • The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

PPARγ Transcription Factor Activity Assay

This assay determines if 17-phenyl trinor PGA2 can activate PPARγ.

  • Protocol:

    • Use a commercially available PPARγ transcription factor activity assay kit. These kits typically use a 96-well plate coated with a dsDNA sequence containing the PPAR response element (PPRE).

    • Prepare nuclear extracts from cells (e.g., 3T3-L1 preadipocytes or RAW 264.7 macrophages) treated with 17-phenyl trinor PGA2 for a specified time. A known PPARγ agonist (e.g., rosiglitazone (B1679542) or 15d-PGJ2) should be used as a positive control.

    • Incubate the nuclear extracts in the PPRE-coated wells.

    • Add a primary antibody specific for activated PPARγ, followed by an HRP-conjugated secondary antibody.

    • Add a developing solution and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of activated PPARγ.

References

Application Notes and Protocols: Utilizing 17-phenyl trinor Prostaglandin A2 for Prostanoid Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 17-phenyl trinor prostaglandin (B15479496) A2 (PGA2) and its analogs in the study of prostanoid receptor function. Prostanoid receptors, a family of G-protein coupled receptors (GPCRs), are crucial mediators of a wide range of physiological and pathological processes, making them attractive targets for drug discovery. 17-phenyl trinor PGA2 is a synthetic analog of the endogenous prostaglandin A2. The phenyl group at the terminus of the omega chain generally increases the metabolic stability of the compound, making it a useful tool for in vitro and in vivo studies.

While detailed binding and functional data for 17-phenyl trinor PGA2 across the full panel of prostanoid receptors are not extensively available in published literature, this document provides the foundational knowledge and detailed protocols to characterize its activity. For illustrative purposes, quantitative data for the closely related and more extensively studied analog, 17-phenyl trinor Prostaglandin E2 (PGE2), is presented. These protocols can be readily adapted to investigate the pharmacological profile of 17-phenyl trinor PGA2.

Data Presentation: Quantitative Analysis of Prostanoid Receptor Ligands

A critical step in characterizing a novel ligand is to determine its binding affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) across a panel of relevant receptors. This allows for the assessment of both the potency and selectivity of the compound.

Note on 17-phenyl trinor Prostaglandin A2: As of the latest literature review, comprehensive binding and functional data for this compound across all prostanoid receptors are not publicly available. Researchers are encouraged to use the protocols provided herein to determine these values empirically.

For the purpose of demonstrating data presentation, the following table summarizes the binding affinities of the related compound, 17-phenyl trinor Prostaglandin E2 , for various prostanoid receptors.

Receptor SubtypeSpeciesLigandAssay TypeKi (nM)
EP1Mouse17-phenyl trinor PGE2Radioligand Binding14
EP3Mouse17-phenyl trinor PGE2Radioligand Binding3.7
EP1Rat17-phenyl trinor PGE2Radioligand Binding25
EP3Rat17-phenyl trinor PGE2Radioligand Binding4.3
EP4Rat17-phenyl trinor PGE2Radioligand Binding54

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades. Understanding these pathways is essential for interpreting functional assay data.

prostanoid_signaling cluster_Gs Gs-coupled cluster_Gq Gq-coupled cluster_Gi Gi-coupled EP2 EP2 Gs Gs EP2->Gs EP4 EP4 EP4->Gs DP1 DP1 DP1->Gs IP IP IP->Gs AC_stim Adenylate Cyclase Gs->AC_stim Activates cAMP_up ↑ cAMP AC_stim->cAMP_up PKA Protein Kinase A cAMP_up->PKA Activates Cellular Response_Gs Cellular Response PKA->Cellular Response_Gs EP1 EP1 Gq Gq EP1->Gq FP FP FP->Gq TP TP TP->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_up ↑ [Ca2+]i IP3_DAG->Ca_up IP3 Mediates PKC Protein Kinase C IP3_DAG->PKC DAG Activates Cellular Response_Gq Cellular Response Ca_up->Cellular Response_Gq PKC->Cellular Response_Gq EP3 EP3 Gi Gi EP3->Gi DP2 DP2 DP2->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_down ↓ cAMP AC_inhib->cAMP_down Cellular Response_Gi Cellular Response cAMP_down->Cellular Response_Gi

Caption: Prostanoid receptor signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of ligands like 17-phenyl trinor PGA2 with prostanoid receptors.

Radioligand Binding Assay (Competitive Displacement)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

radioligand_binding_workflow prep Prepare Receptor Membranes (from cells or tissue) incubation Incubate: - Receptor Membranes - Radioligand (e.g., [3H]-PGE2) - Test Compound (17-phenyl trinor PGA2) prep->incubation filtration Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand binding assay workflow.

Protocol:

  • Receptor Membrane Preparation:

    • Culture cells expressing the prostanoid receptor of interest to a high density.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A range of concentrations of the unlabeled test compound (17-phenyl trinor PGA2).

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-PGE2 for EP receptors, typically at its Kd concentration).

      • Receptor membrane preparation.

    • Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

camp_assay_workflow cell_prep Seed Cells Expressing Receptor (e.g., EP2, EP4, EP3) stimulation Stimulate Cells with: - Test Compound (17-phenyl trinor PGA2) - Forskolin (for Gi-coupled receptors) cell_prep->stimulation lysis Lyse Cells and Add HTRF Reagents (cAMP-d2 and anti-cAMP Cryptate) stimulation->lysis incubation Incubate at Room Temperature lysis->incubation readout Read HTRF Signal (Time-Resolved FRET Reader) incubation->readout analysis Data Analysis (Calculate EC50 or IC50) readout->analysis

Caption: HTRF cAMP functional assay workflow.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the prostanoid receptor of interest into a 384-well plate and culture overnight.

  • Compound Preparation and Stimulation:

    • Prepare serial dilutions of the test compound (17-phenyl trinor PGA2).

    • For Gi-coupled receptors (e.g., EP3), prepare a solution of the test compound with a fixed concentration of an adenylyl cyclase activator like forskolin.

    • Remove culture medium from the cells and add the compound solutions.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Detection:

    • Add the HTRF lysis buffer containing the two detection reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor).

    • Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to occur.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence. This ratio is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the HTRF ratio against the log concentration of the test compound.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50.

    • For antagonists, determine the IC50 by measuring the inhibition of agonist-stimulated cAMP production.

Intracellular Calcium Mobilization Assay

This assay is used to assess the function of Gq-coupled receptors by measuring changes in intracellular calcium concentration following receptor activation.

calcium_assay_workflow cell_prep Seed Cells Expressing Receptor (e.g., EP1, FP) dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading wash Wash Cells to Remove Excess Dye dye_loading->wash readout Measure Baseline Fluorescence (Fluorescence Plate Reader) wash->readout stimulation Add Test Compound (17-phenyl trinor PGA2) readout->stimulation kinetic_read Monitor Fluorescence Change in Real-time stimulation->kinetic_read analysis Data Analysis (Calculate EC50) kinetic_read->analysis

Caption: Calcium mobilization assay workflow.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the Gq-coupled prostanoid receptor of interest into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate for 60-90 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Assay and Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • The instrument then injects the test compound (17-phenyl trinor PGA2) at various concentrations into the wells.

    • Immediately begin monitoring the change in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

By employing these detailed protocols and data analysis methods, researchers can effectively characterize the pharmacological profile of this compound and other novel prostanoid receptor ligands, thereby advancing our understanding of prostanoid biology and facilitating the development of new therapeutics.

Troubleshooting & Optimization

Improving solubility of 17-phenyl trinor Prostaglandin A2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 17-phenyl trinor Prostaglandin (B15479496) A2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of 17-phenyl trinor Prostaglandin A2 in common solvents?

This compound is a synthetic prostaglandin analog that is sparingly soluble in aqueous solutions. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.8 mg/mL[1]. The compound is readily soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), with solubility exceeding 100 mg/mL in these solvents[1].

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound from aqueous solutions is a common issue due to its hydrophobic nature. This can be triggered by several factors:

  • pH of the solution: Prostaglandins are carboxylic acids, and their solubility in aqueous media is pH-dependent. At lower pH values, the carboxyl group is protonated, making the molecule less polar and more prone to precipitation[2].

  • Concentration: Exceeding the solubility limit in the chosen aqueous buffer will lead to precipitation.

  • Temperature: Changes in temperature can affect solubility.

  • Ionic strength: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules (salting out).

Q3: How can I improve the aqueous solubility of this compound?

Several methods can be employed to enhance the aqueous solubility of poorly soluble drugs like prostaglandins[3][4][5][6]. These include:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the carboxylic acid group, forming a more soluble salt.

  • Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol or propylene (B89431) glycol can increase the solubility[3].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes[7][8][9][10].

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions that can entrap hydrophobic compounds, thereby increasing their apparent solubility[11][12][13][14].

  • Liposomal Formulations: Encapsulating the prostaglandin within liposomes, which are vesicles composed of lipid bilayers, can improve its stability and aqueous dispersibility[15][16][17].

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. - The concentration of the compound exceeds its solubility limit.- The pH of the buffer is too low.- Prepare a stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer while vortexing.- Increase the pH of the aqueous buffer (a pH above the pKa of the carboxylic acid is recommended).
Compound precipitates over time or upon storage. - The solution is supersaturated and thermodynamically unstable.- Degradation of the compound.- Use a solubilizing excipient like cyclodextrin (B1172386) or a surfactant to create a stable formulation.- Store aqueous solutions for short periods. For longer storage, it is recommended to store stock solutions in an organic solvent at -20°C or lower[18].
Difficulty in preparing a stock solution in organic solvent. - Inadequate solvent volume.- Impurities in the compound.- Ensure sufficient solvent is used to fully dissolve the compound. Gentle warming or sonication may aid dissolution.- Verify the purity of the compound.
Inconsistent experimental results. - Incomplete dissolution of the compound.- Degradation of the compound in the aqueous solution.- Visually inspect the solution for any undissolved particles. Filter the solution if necessary.- Prepare fresh aqueous solutions before each experiment. Consider using a stabilized formulation (e.g., with cyclodextrins or in a liposomal formulation) for longer experiments.

Quantitative Solubility Data

The following table summarizes the solubility of this compound and related prostaglandin analogs in various solvents.

CompoundSolventSolubilityReference
This compoundPBS (pH 7.2)0.8 mg/mL[1]
This compoundDMF>100 mg/mL[1]
This compoundDMSO>100 mg/mL[1]
This compoundEthanol>100 mg/mL[1]
17-phenyl trinor Prostaglandin F2α ethyl amidePBS (pH 7.2)~300 µg/mL[18]
17-phenyl trinor Prostaglandin F2αPBS (pH 7.2)>800 µg/mL[19]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent

  • Prepare a stock solution: Dissolve this compound in an organic solvent such as ethanol or DMSO to a concentration of 10-50 mg/mL.

  • Prepare the aqueous buffer: Prepare the desired aqueous buffer (e.g., PBS, Tris).

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum to avoid potential effects on the experiment.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a cyclodextrin solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), in the desired aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Add the prostaglandin: Add the this compound directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture until the prostaglandin is completely dissolved. This process may take some time as the complexation occurs. Gentle heating may be applied to expedite the process, but the stability of the prostaglandin at elevated temperatures should be considered.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation cluster_solubilization Solubilization Strategies stock 17-phenyl trinor PGA2 (solid) dissolve Dissolve stock->dissolve solvent Organic Solvent (e.g., DMSO, Ethanol) solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute stock_solution->dilute ph_adjust pH Adjustment cosolvent Co-solvent cyclodextrin Cyclodextrin micelle Micelles liposome Liposomes buffer Aqueous Buffer buffer->dilute final_solution Final Aqueous Solution dilute->final_solution final_solution->ph_adjust Apply to buffer or final solution final_solution->cosolvent Inherent in co-solvent method final_solution->cyclodextrin Add to buffer before dilution final_solution->micelle Add surfactant to buffer final_solution->liposome Formulate before use

Caption: Experimental workflow for preparing aqueous solutions of this compound.

signaling_pathway PGA2 17-phenyl trinor PGA2 Receptor Prostanoid Receptor (e.g., EP, FP) PGA2->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylates targets leading to

Caption: Generalized signaling pathway for prostaglandin A2 analogs.

References

Stability of 17-phenyl trinor Prostaglandin A2 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 17-phenyl trinor Prostaglandin (B15479496) A2 in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 17-phenyl trinor Prostaglandin A2?

A1: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695) at concentrations greater than 100 mg/mL. It is also soluble in a methyl acetate (B1210297) solution. For aqueous solutions, it is sparingly soluble in PBS (pH 7.2) at approximately 0.8 mg/mL.[1] When preparing aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then perform a stepwise dilution into the aqueous buffer.

Q2: What is the expected stability of this compound in its solid form?

A2: When stored as a crystalline solid at -20°C, this compound is stable for at least two years.[1]

Q3: How stable is this compound in aqueous solutions?

A3: Prostaglandins (B1171923) of the A-series, like other prostaglandins, are susceptible to degradation in aqueous solutions. The stability is highly dependent on the pH and temperature of the solution. Acidic and basic conditions can accelerate degradation. It is generally recommended to prepare fresh aqueous solutions for immediate use and to avoid long-term storage. For short-term storage, keeping the solution at 4°C is advisable.

Q4: What are the primary degradation pathways for Prostaglandin A2 analogs?

A4: Prostaglandin A2 and its analogs can undergo several degradation reactions, including isomerization and epimerization, particularly at the C-15 hydroxyl group. Under acidic or basic conditions, other prostaglandins like PGE2 can dehydrate to form PGA2, which can further isomerize to the more stable PGB2.[2] Therefore, it is crucial to control the pH of the solution to minimize degradation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
  • Symptom: After diluting a stock solution of this compound into an aqueous buffer, a precipitate is observed.

  • Possible Cause: The solubility of the compound in the aqueous buffer has been exceeded. The final concentration of the organic solvent from the stock solution may also be too low to maintain solubility.

  • Solution:

    • Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit (approximately 0.8 mg/mL in PBS, pH 7.2).[1]

    • When preparing the aqueous solution, add the stock solution to the buffer slowly while vortexing to ensure proper mixing.

    • Consider using a co-solvent. For instance, maintaining a small percentage of DMSO or ethanol in the final aqueous solution can help maintain solubility. However, always perform a vehicle control in your experiments to account for any effects of the organic solvent.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Symptom: High variability between replicate experiments or results that do not align with expectations.

  • Possible Cause: This could be due to the degradation of this compound in the experimental solution. Factors like temperature fluctuations, prolonged incubation times, or inappropriate pH of the media can contribute to degradation.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

    • Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment. If the experiment is lengthy, consider the stability of the compound at that temperature and timeframe.

    • pH Monitoring: Ensure the pH of your experimental buffer or media is stable and within a range that minimizes degradation (ideally close to neutral, unless the experimental design requires otherwise).

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock solution, prepare smaller aliquots for single-use.

Issue 3: Difficulty in Detecting the Compound or its Metabolites via HPLC
  • Symptom: Poor peak shape, low signal intensity, or inability to resolve this compound from other components in the sample during HPLC analysis.

  • Possible Cause: Inappropriate HPLC conditions, such as the wrong column, mobile phase, or detector settings. Degradation of the analyte during sample preparation or analysis can also be a factor.

  • Solution:

    • Optimize HPLC Method: Refer to the "Experimental Protocols" section for a general HPLC method. You may need to optimize the mobile phase composition and gradient to achieve better separation.

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.

    • Check Detector Wavelength: The UV absorbance maximum for this compound is approximately 209 nm.[1] Ensure your detector is set to this wavelength for optimal sensitivity.

    • Sample Preparation: Keep samples on ice or in a cooled autosampler to prevent degradation before injection.

Data Presentation

Table 1: Illustrative Stability of a Prostaglandin Analog in Aqueous Solution

Disclaimer: The following data is extrapolated from a stability study of Prostaglandin E1 (which degrades to Prostaglandin A1) and is intended for illustrative purposes only. Actual stability of this compound may vary.

Solvent SystemTemperature (°C)Time (hours)Remaining Parent Compound (%)
10% Dextrose300100
2495.2
4891.5[3]
7288.9[4]
16875.3

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of the compound and dissolve it in an appropriate volume of an organic solvent such as DMSO or ethanol. For example, dissolve 1 mg in 100 µL of solvent.

    • Vortex gently until fully dissolved.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

  • Working Solution (Aqueous):

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., PBS, cell culture media) to achieve the final working concentration.

    • Add the stock solution dropwise to the aqueous buffer while gently vortexing to prevent precipitation.

    • Prepare the working solution immediately before use.

Protocol 2: Stability Testing by HPLC
  • Sample Preparation:

    • Prepare solutions of this compound in the desired solvents at a known concentration.

    • Divide the solutions into aliquots and store them under different temperature conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time points, remove an aliquot from each condition for analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is generally suitable for prostaglandin analysis.

    • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at 209 nm.[1]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of the remaining compound relative to the initial concentration (time zero).

    • Plot the percentage of the remaining compound against time for each condition to determine the stability profile.

Mandatory Visualization

PGA2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm PGA2 17-phenyl trinor Prostaglandin A2 Mitochondrion Mitochondrion PGA2->Mitochondrion Direct Interaction CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Procaspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PGA2-induced intrinsic apoptotic pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis StockSolution Prepare Stock Solution (e.g., 10 mg/mL in DMSO) WorkingSolution Prepare Working Solutions in Different Solvents StockSolution->WorkingSolution Incubation Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) WorkingSolution->Incubation Sampling Collect Aliquots at Specific Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC DataAnalysis Data Analysis (% Remaining Compound) HPLC->DataAnalysis

Caption: Workflow for stability testing of 17-phenyl trinor PGA2.

References

Technical Support Center: 17-Phenyl Trinor Prostaglandin Analogs for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-phenyl trinor prostaglandin (B15479496) analogs in in vivo experiments. Our aim is to facilitate the optimization of dosage and experimental design for reliable and reproducible results.

Clarification on Prostaglandin Analogs

Initial literature searches for "17-phenyl trinor Prostaglandin A2" yield limited information regarding its biological activity in in vivo models.[1][2] It is a synthetic analog, but published reports on its specific biological effects are scarce.[2]

Conversely, 17-phenyl trinor Prostaglandin F2α and its derivatives, such as latanoprost (B1674536) and bimatoprost, are extensively studied and utilized as potent agonists of the Prostaglandin F (FP) receptor.[3][4][5] These compounds are established as first-line treatments for glaucoma due to their efficacy in reducing intraocular pressure (IOP).[6][7][8] Given the context of in vivo experiments and drug development, it is highly probable that the compound of interest for your research is 17-phenyl trinor Prostaglandin F2α or its analogues. This guide will focus on this well-characterized class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 17-phenyl trinor Prostaglandin F2α analogs?

These analogs are potent agonists of the Prostaglandin F receptor (FP receptor).[3][4] The FP receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to various physiological effects, most notably an increase in the uveoscleral outflow of aqueous humor in the eye, which reduces intraocular pressure.[9][10]

Q2: What are the common in vivo applications for 17-phenyl trinor Prostaglandin F2α analogs?

The most prevalent in vivo application is in ophthalmology research, specifically for studying the reduction of intraocular pressure in models of glaucoma.[6][7][11][12] Other research areas include its effects on uterine muscle contraction and potential roles in cardiovascular regulation.[13][14]

Q3: How should I prepare and store 17-phenyl trinor Prostaglandin F2α for in vivo experiments?

These compounds are typically supplied in a solution, often in methyl acetate. For in vivo use, it is crucial to use a vehicle that is biocompatible and appropriate for the chosen route of administration. Common solvents for dilution include dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS).[4][15][16][17] It is recommended to prepare fresh dilutions for each experiment. For storage, follow the manufacturer's instructions, which typically involve storing the stock solution at -20°C.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Variability in Intraocular Pressure (IOP) Reduction 1. Incorrect Dosage: The dose may be too high or too low. Administration of prostaglandin analogs more than once daily can paradoxically decrease the IOP-lowering effect.[9][18]2. Improper Administration Technique: For topical ocular administration, inconsistent drop volume or placement can lead to variable absorption.3. Animal Strain Differences: Different animal strains may exhibit varied responses to the compound.1. Perform a Dose-Response Study: Start with a range of concentrations based on literature values (e.g., 0.005% for topical latanoprost).[18] Monitor IOP at multiple time points after administration to determine the optimal dose and frequency.2. Standardize Administration: Ensure consistent drop size and placement in the conjunctival sac. For systemic administration, ensure accurate volume and injection site.3. Consult Literature: Review studies that have used the same animal model to determine expected efficacy.
Ocular Irritation or Inflammation 1. High Concentration: The concentration of the prostaglandin analog or the vehicle may be too high, causing local irritation.2. Vehicle Toxicity: The chosen solvent (e.g., high percentage of DMSO) may be causing irritation.1. Reduce Concentration: Lower the concentration of the active compound.2. Optimize Vehicle: Use the lowest effective concentration of the vehicle. Consider alternative, less irritating vehicles.
Systemic Side Effects (e.g., changes in blood pressure) 1. Systemic Absorption: Even with topical administration, some of the compound can be absorbed systemically.2. High Systemic Dose: The administered dose for systemic studies may be in a pharmacologically active range for other tissues. 17-phenyl trinor PGF2α has been shown to have pressor effects in rats.[14]1. Monitor Systemic Parameters: Measure blood pressure and other relevant physiological parameters.2. Reduce Dose: If systemic effects are observed and are not the focus of the study, lower the dose.
Lack of Expected Effect 1. Compound Degradation: Improper storage or handling may have led to the degradation of the compound.2. Receptor Desensitization: Chronic administration can sometimes lead to receptor downregulation or desensitization.3. Incorrect Compound: As initially highlighted, you may be using an analog with different biological activity (e.g., PGA2 vs. PGF2α).1. Verify Compound Integrity: Use a fresh vial of the compound and prepare new dilutions.2. Review Dosing Schedule: If conducting a chronic study, consider intermittent dosing schedules.3. Confirm Compound Identity: Ensure you are using the appropriate prostaglandin analog for your intended biological target.

Experimental Protocols

Topical Ocular Administration for IOP Reduction in a Rabbit Model

This protocol is adapted from established methods for evaluating the efficacy of prostaglandin analogs in reducing intraocular pressure.

  • Animal Model: Adult New Zealand White rabbits.

  • Compound Preparation: Prepare a 0.005% solution of 17-phenyl trinor Prostaglandin F2α isopropyl ester (Latanoprost) in a sterile ophthalmic solution vehicle.

  • Baseline IOP Measurement: Acclimate the rabbits to the handling and tonometry procedure. Measure baseline IOP using a calibrated tonometer.

  • Administration: Instill one 30 µL drop of the prepared solution into the conjunctival sac of one eye. The contralateral eye can receive the vehicle as a control.

  • Post-Treatment IOP Measurement: Measure IOP in both eyes at 1, 2, 4, 8, 12, and 24 hours post-administration.[9]

  • Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP reduction.

Experimental Workflow for Topical Ocular Administration

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Data Analysis A Acclimate Rabbits to Handling C Measure Baseline IOP A->C B Prepare 0.005% Prostaglandin Solution D Topical Administration (30 µL) B->D C->D E Measure IOP at Multiple Time Points D->E F Calculate Change in IOP E->F G Statistical Analysis F->G

Workflow for IOP measurement in a rabbit model.

Signaling Pathway

Prostaglandin F2α Receptor (FP) Signaling

17-phenyl trinor Prostaglandin F2α binds to the FP receptor, a Gq-protein coupled receptor.[19] This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the trans-activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately influencing cellular processes like proliferation and extracellular matrix remodeling.[19]

fp_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a 17-phenyl trinor PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR MAPK MAPK Pathway EGFR->MAPK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i Release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca2->Response PKC->EGFR Trans-activates MAPK->Response

Simplified FP receptor signaling cascade.

References

Troubleshooting inconsistent results in 17-phenyl trinor Prostaglandin A2 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-phenyl trinor Prostaglandin F2α (PGF2α) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth information on assay methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the quantification of 17-phenyl trinor PGF2α using competitive enzyme-linked immunosorbent assay (ELISA).

High Background in ELISA

Question: My ELISA plate shows a uniformly high color development, even in the non-specific binding (NSB) and zero standard (B0) wells. What could be the cause?

Answer: High background can obscure the specific signal and reduce the dynamic range of your assay. Here are the common causes and solutions:

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step by inverting the plate and tapping it firmly on a clean paper towel.
Ineffective Blocking Increase the blocking incubation time or try a different blocking buffer. Ensure the blocking buffer covers the entire surface of the wells.
Contaminated Reagents Use fresh, high-purity water and reagents to prepare buffers. Ensure that pipette tips are clean and dedicated to specific reagents to avoid cross-contamination.
Excessive Antibody/Tracer Concentration Titrate the primary antibody and the enzyme-conjugated tracer to determine the optimal concentrations. Using concentrations that are too high can lead to non-specific binding.
Prolonged Substrate Incubation Reduce the substrate incubation time. Monitor the color development and add the stop solution when the standard curve has developed sufficiently.
Improper Plate Sealing Ensure the plate is properly sealed during incubations to prevent evaporation and "edge effects," which can lead to inconsistent results.
Weak or No Signal in ELISA

Question: My standard curve is flat, and my samples are showing very low or no signal. What should I do?

Answer: A weak or absent signal can be due to several factors, from reagent issues to procedural errors.

Possible Cause Recommended Solution
Inactive Reagents Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation Double-check all dilution calculations and ensure that all reagents were prepared according to the protocol. Use calibrated pipettes for accuracy.
Suboptimal Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol. Insufficient incubation can lead to incomplete binding.
Presence of Inhibitors in Samples Samples containing organic solvents or high concentrations of detergents can interfere with the assay. Ensure samples are properly prepared and diluted in the appropriate assay buffer.[1]
Degraded Analyte 17-phenyl trinor PGF2α in aqueous solutions can be unstable. Prepare fresh standards and handle samples appropriately. Aliquot and store samples at -80°C for long-term storage.
Incorrect Filter Wavelength Verify that the plate reader is set to the correct wavelength for the substrate used (typically 405-420 nm for p-NPP).
Poor Precision (High Coefficient of Variation - CV)

Question: I am seeing high variability between my duplicate/triplicate wells. How can I improve my precision?

Answer: High CVs can compromise the reliability of your results. The following steps can help improve precision:

Possible Cause Recommended Solution
Pipetting Inconsistency Use calibrated pipettes and ensure proper pipetting technique. Pre-rinse pipette tips with the reagent before dispensing. Change tips for each standard and sample.
Inadequate Mixing Gently vortex or invert all reagents and samples before use to ensure homogeneity. Avoid introducing bubbles.
Temperature Gradients Across the Plate Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.
Inconsistent Washing Use an automated plate washer if available for more consistent washing. If washing manually, ensure that the same volume of wash buffer is added to and aspirated from each well.
Edge Effects To minimize edge effects, avoid using the outermost wells of the plate or fill them with blank buffer. Ensure proper plate sealing during incubations.

Quantitative Data Summary

The following tables summarize typical performance characteristics for 17-phenyl trinor PGF2α assays. Note that these values are representative, and users should always refer to the specific validation data provided with their assay kit or developed in their own laboratory.

Table 1: Typical Performance of a 17-Phenyl Trinor PGF2α Competitive ELISA
Parameter Typical Value
Assay Range 1.56 - 200 pg/mL[2]
Sensitivity (80% B/B0) 2.6 pg/mL[2]
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Spike Recovery 80 - 120%
Linearity of Dilution 80 - 120%
Table 2: Performance of a Validated LC-MS/MS Method for Bimatoprost (B1667075) (Ethyl Amide Form)
Parameter Reported Value
Linearity Range 1 - 500 µg/g (r² > 0.99)[3]
Limit of Quantification (LOQ) 0.03 mg/kg[4]
Limit of Detection (LOD) 0.01 mg/kg[4]
Intra-Assay Precision (CV%) < 11%[3]
Inter-Assay Precision (CV%) < 11%[3]
Recovery > 90%[3]
Accuracy < 11%[3]

Experimental Protocols

Protocol 1: Competitive ELISA for 17-Phenyl Trinor PGF2α

This protocol is a general guideline for a competitive ELISA. Users should always follow the specific instructions provided with their kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Ensure all components are at room temperature before use.

  • Standard and Sample Addition: Pipette 50 µL of standards and samples into the appropriate wells of the antibody-coated microplate.

  • Tracer Addition: Add 50 µL of the 17-phenyl trinor PGF2α-enzyme conjugate (tracer) to each well, except for the Total Activity and Blank wells.

  • Antibody Addition: Add 50 µL of the specific antibody to each well, except for the Non-Specific Binding, Total Activity, and Blank wells.

  • Incubation: Cover the plate with a sealer and incubate for 18 hours at 4°C.[5][6]

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 200 µL of the enzyme substrate to each well and incubate for 90-120 minutes at room temperature in the dark.[6]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 405-420 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of binding for each standard and sample and plot a standard curve. Determine the concentration of 17-phenyl trinor PGF2α in the samples from the standard curve.

Protocol 2: LC-MS/MS Analysis of 17-Phenyl Trinor PGF2α

This protocol provides a general workflow for the analysis of 17-phenyl trinor PGF2α in biological matrices. Method development and validation are crucial for accurate quantification.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove interferences.

    • Elute the analyte with a high-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

    • Optimize the MS parameters (e.g., capillary voltage, gas flows, and temperatures).

    • Perform Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor ion to product ion transition for 17-phenyl trinor PGF2α and its deuterated internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify the 17-phenyl trinor PGF2α in the samples using the calibration curve.

Visualizations

FP Receptor Signaling Pathway

17-phenyl trinor PGF2α is a potent agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PGF2a 17-phenyl trinor PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK1/2 PKC->ERK activates Cellular_Response Physiological Responses Ca2->Cellular_Response ERK->Cellular_Response

Caption: FP Receptor Signaling Pathway.

Competitive ELISA Workflow

The following diagram illustrates the principle of a competitive ELISA for the quantification of 17-phenyl trinor PGF2α.

Competitive_ELISA_Workflow cluster_steps Assay Steps cluster_logic Result Interpretation Start Start: Antibody-coated plate Step1 Add Samples/Standards (containing free analyte) and Enzyme-labeled Analyte (Tracer) Start->Step1 Step2 Incubate: Competition for antibody binding sites Step1->Step2 Step3 Wash: Remove unbound components Step2->Step3 Step4 Add Substrate Step3->Step4 Step5 Incubate: Color development Step4->Step5 Step6 Add Stop Solution & Read Absorbance Step5->Step6 High_Analyte High Analyte in Sample Low_Signal Low Signal (less color) High_Analyte->Low_Signal leads to Low_Analyte Low Analyte in Sample High_Signal High Signal (more color) Low_Analyte->High_Signal leads to

Caption: Competitive ELISA Workflow.

LC-MS/MS Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in LC-MS/MS assays for 17-phenyl trinor PGF2α.

LCMS_Troubleshooting cluster_sample_prep Sample Preparation Issues cluster_lc LC System Issues cluster_ms MS System Issues Issue Inconsistent Results Low_Recovery Low Recovery Issue->Low_Recovery Check Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Issue->Matrix_Effects Check Analyte_Degradation Analyte Degradation Issue->Analyte_Degradation Check Peak_Shape Poor Peak Shape (Tailing/Fronting) Issue->Peak_Shape Check Retention_Time_Shift Retention Time Shift Issue->Retention_Time_Shift Check Carryover Carryover Issue->Carryover Check Low_Sensitivity Low Sensitivity Issue->Low_Sensitivity Check High_Noise High Background Noise Issue->High_Noise Check

References

How to prevent degradation of 17-phenyl trinor Prostaglandin A2 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of 17-phenyl trinor Prostaglandin (B15479496) A2 degradation in cell culture media. Given the limited direct literature on this specific analog, the following recommendations are based on established principles for the handling and stabilization of prostaglandins (B1171923), particularly Prostaglandin A2 (PGA2) and other related compounds.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving 17-phenyl trinor Prostaglandin A2, with a focus on potential degradation.

Q1: I am observing a lower-than-expected biological response from my this compound treatment. Could this be due to degradation?

A1: Yes, a diminished biological effect is a common indicator of compound degradation. Prostaglandins, in general, are susceptible to degradation in aqueous environments like cell culture media. The rate of degradation can be influenced by several factors.

Potential Causes and Solutions:

  • pH of the Medium: Prostaglandins of the E and A series are known to be unstable in solutions with acidic or basic pH.[1] The optimal pH for the stability of many prostaglandins is around 6.0.[2]

    • Troubleshooting Step: Measure the pH of your cell culture medium after the addition of all supplements. If it deviates significantly from neutral, consider adjusting it or using a more strongly buffered medium.

  • Temperature and Incubation Time: Prolonged incubation at 37°C can lead to thermal degradation.

    • Troubleshooting Step: Minimize the incubation time as much as possible. If long-term exposure is necessary, consider replenishing the medium with freshly prepared this compound at regular intervals.

  • Presence of Reactive Oxygen Species (ROS): Cell cultures can generate ROS, which can degrade sensitive compounds.

    • Troubleshooting Step: Consider the addition of an antioxidant to the cell culture medium. However, ensure the chosen antioxidant does not interfere with your experimental endpoint.

  • Enzymatic Degradation: Cells can metabolize prostaglandins. The 17-phenyl trinor modification is designed to increase metabolic stability, but some cellular enzymes may still contribute to degradation.[3]

    • Troubleshooting Step: If you suspect cellular metabolism, you can perform a stability study in conditioned medium (medium in which cells have been grown and then removed) versus fresh medium to assess the contribution of cellular enzymes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Stock solutions should be prepared in an organic solvent such as DMSO or ethanol.[4] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[4] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[4]

Q2: What is the best way to add this compound to my cell culture medium?

A2: To minimize the risk of precipitation and ensure even distribution, it is best to dilute the stock solution in a small volume of pre-warmed cell culture medium before adding it to the final culture volume. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[4]

Q3: How can I assess the stability of this compound in my specific cell culture setup?

A3: A stability study is the most definitive way to determine the degradation rate of this compound under your experimental conditions. This involves incubating the compound in your cell culture medium at 37°C and collecting samples at different time points. The concentration of the remaining compound can then be quantified using an appropriate analytical method, such as high-performance liquid chromatography-mass spectrometry (LC-MS/MS).[5][6]

Q4: Are there any chemical additives that can help stabilize this compound in cell culture media?

A4: The use of antioxidants, such as butylated hydroxytoluene (BHT), has been shown to prevent free radical-catalyzed peroxidation of prostaglandins.[6] Additionally, cyclodextrins have been used to solubilize and stabilize prostaglandins in aqueous solutions.[2] However, the compatibility and potential effects of these additives on your specific cell line and experiment should be carefully evaluated.

Quantitative Data Summary

The following table summarizes the stability of related prostaglandins under various conditions, which can provide an estimate for the behavior of this compound.

ProstaglandinConditionHalf-life / DegradationReference
PGE2 pH 3-4~133 hours for 10% loss[7]
pH 6~53 hours for 10% loss[7]
pH 8~42 hours for 10% loss[7]
pH 9~4.2 hours for 10% loss[7]
pH 10~25 minutes for 10% loss[7]
PGD2 Cell culture medium at room temperature10% degradation after 8 hours, 40% after 26 hours[6]
Cell culture medium at -20°C70% degradation after 4 weeks[6]

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., LC-MS/MS)

Methodology:

  • Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Storage: Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.[6]

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.[5][6]

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation rate and half-life of the compound in the cell culture medium can be calculated.

Visualizations

Potential Degradation Pathway of Prostaglandin A2 Analogs PGA2 17-phenyl trinor Prostaglandin A2 Dehydrated_Product Dehydrated Product (e.g., PGB2 analog) PGA2->Dehydrated_Product Dehydration (Acid/Base Catalyzed) Isomerized_Product Isomerized Product (e.g., PGC2 analog) PGA2->Isomerized_Product Isomerization Metabolites Cellular Metabolites PGA2->Metabolites Enzymatic Degradation

Caption: Potential degradation pathways of this compound in cell culture.

Experimental Workflow for Stability Assessment start Start prep Prepare working solution of 17-phenyl trinor PGA2 in media start->prep incubate Incubate at 37°C prep->incubate sample Collect samples at different time points incubate->sample store Store samples at -80°C sample->store analyze Quantify compound concentration (LC-MS/MS) store->analyze data Analyze data and calculate half-life analyze->data end End data->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Degradation Issues start Low biological activity observed check_prep Was the stock solution prepared and stored correctly? start->check_prep check_pH Is the medium pH within the optimal range? check_prep->check_pH Yes solution_prep Re-prepare stock solution and aliquot for single use. check_prep->solution_prep No check_time Is the incubation time minimized? check_pH->check_time Yes solution_pH Adjust medium pH or use a more stable buffer. check_pH->solution_pH No solution_time Consider replenishing the compound during long incubations. check_time->solution_time No perform_stability Perform a stability study to confirm degradation. check_time->perform_stability Yes

Caption: Decision tree for troubleshooting degradation of this compound.

References

Overcoming off-target effects of 17-phenyl trinor Prostaglandin A2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential off-target effects of 17-phenyl trinor Prostaglandin (B15479496) A2 (17-Ph-t-PGA2) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 17-phenyl trinor Prostaglandin A2 and what is its expected mechanism of action?

This compound (17-Ph-t-PGA2) is a synthetic analog of Prostaglandin A2 (PGA2).[1][2][3] Prostaglandin analogs are designed for increased stability and potency compared to their endogenous counterparts.[3][4] While the specific biological activities of 17-Ph-t-PGA2 are not extensively published, it is expected to interact with prostanoid receptors.[3] Prostaglandins mediate a wide range of physiological effects through binding to specific G-protein coupled receptors (GPCRs).

Q2: What are the potential off-target effects of 17-Ph-t-PGA2?

Due to limited specific data on 17-Ph-t-PGA2, potential off-target effects can be inferred from the activity of related prostaglandin analogs. These may include:

  • Cross-reactivity with other prostanoid receptors: Prostaglandin analogs can sometimes bind to multiple types of prostanoid receptors (e.g., EP, FP, DP, IP, TP) with varying affinities. For instance, 17-phenyl trinor PGE2 is an agonist for EP1 and EP3 receptors, while 17-phenyl trinor PGF2α is a potent agonist for the FP receptor.[5][6]

  • Activation of unintended signaling pathways: Binding to off-target receptors can trigger signaling cascades that are not the primary focus of the study, leading to unexpected phenotypic outcomes.

  • "Off-target" effects that are actually on-target but in an unexpected cell type: The expression of the target receptor in a cell type not previously considered can lead to results that are misinterpreted as off-target.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of drug development and research.[7] Strategies include:

  • Rational Drug Design: Using compounds with high specificity for the intended target.[7]

  • Dose-Response Experiments: Using the lowest effective concentration of 17-Ph-t-PGA2 to minimize engagement of lower-affinity off-targets.

  • Use of Multiple Chemical Probes: Employing structurally different agonists or antagonists for the same target to see if they produce the same biological effect.

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR to eliminate the expression of the intended target. If the effect of 17-Ph-t-PGA2 persists, it is likely due to an off-target mechanism.[7]

  • Post-experiment monitoring: Continuous evaluation of results for unexpected outcomes.[7]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Response

You observe a cellular response that is not consistent with the known signaling pathway of the intended prostaglandin receptor.

Troubleshooting Workflow:

A Unexpected Cellular Response Observed B Step 1: Verify Compound Identity and Purity (LC-MS, NMR) A->B C Step 2: Perform Dose-Response Curve (Is the effect dose-dependent?) B->C D Step 3: Use a Structurally Different Agonist/Antagonist (Does a different compound for the same target show the same effect?) C->D G Conclusion: Effect is likely on-target C->G Yes E Step 4: Genetic Validation (siRNA/CRISPR knockdown/knockout of the target receptor) D->E D->G Yes H Conclusion: Effect is likely off-target D->H No F Step 5: Off-Target Panel Screening (Test against a panel of related receptors) E->F E->G Effect is abolished E->H Effect persists F->H Identifies off-target receptor(s)

Caption: Troubleshooting workflow for unexpected cellular responses.

Issue 2: High Background Signal in Binding Assays

Your radioligand binding assay shows high non-specific binding, making it difficult to determine the true affinity of 17-Ph-t-PGA2 for your target receptor.

Troubleshooting Steps:

  • Optimize Assay Conditions:

    • Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin) in your assay buffer to reduce non-specific binding to the assay plates or membranes.

    • Washing Steps: Increase the number and stringency of wash steps to remove unbound radioligand.

    • Detergent Concentration: Optimize the concentration of detergents (e.g., Tween-20) in your wash buffer.

  • Use a Different Radioligand: If possible, try a different radioligand with higher specificity for your target receptor.

  • Validate with a Known Antagonist: Perform a competitive binding experiment with a well-characterized, high-affinity antagonist for your receptor to ensure that the binding you are observing is specific to the target.

Quantitative Data Summary

While specific quantitative data for 17-Ph-t-PGA2 is scarce, the following table provides examples of binding affinities and potencies for related 17-phenyl trinor prostaglandin analogs. This illustrates the type of data researchers should aim to generate to characterize the on-target and potential off-target activities of 17-Ph-t-PGA2.

CompoundReceptor Target(s)Potency/AffinityReference
17-phenyl trinor PGE2EP1 and EP3Causes contraction of guinea pig ileum at 11 µM[5]
17-phenyl trinor PGF2αFPBinds to ovine luteal cells with 756% the potency of PGF2α[6]
Bimatoprost (related PGF analog)FPKi of 1.1 nM at the rat recombinant FP receptor[6]
15(R)-17-phenyl trinor PGF2αFPIC50 of 30 nM in a cat iris sphincter muscle binding assay[8]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Binding

This protocol is designed to assess the binding affinity of 17-Ph-t-PGA2 to a panel of potential off-target prostanoid receptors (e.g., EP1-4, FP, DP, IP, TP).

Materials:

  • Cell membranes prepared from cells overexpressing a single type of prostanoid receptor.

  • A suitable radioligand for each receptor type.

  • 17-Ph-t-PGA2.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of 17-Ph-t-PGA2.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of 17-Ph-t-PGA2.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for that receptor).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter paper using a cell harvester and wash with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity.

  • Calculate the specific binding and plot the data to determine the IC50 of 17-Ph-t-PGA2 for each receptor.

Protocol 2: Receptor Knockdown Validation using siRNA

This protocol validates whether the observed effect of 17-Ph-t-PGA2 is dependent on the intended target receptor.

Materials:

  • Cells expressing the target receptor.

  • siRNA specific to the target receptor mRNA.

  • A non-targeting (scrambled) siRNA control.

  • Transfection reagent.

  • 17-Ph-t-PGA2.

  • Reagents for the downstream assay (e.g., qPCR for gene expression, Western blot for protein levels, or a functional assay).

Procedure:

  • Seed cells in appropriate culture plates.

  • Transfect one set of cells with the target-specific siRNA and another set with the non-targeting siRNA control.

  • Allow cells to grow for 48-72 hours to ensure knockdown of the target receptor.

  • Verify knockdown efficiency via qPCR or Western blot.

  • Treat both sets of transfected cells with 17-Ph-t-PGA2 at the desired concentration.

  • Perform the downstream assay to measure the cellular response.

  • Compare the response in the target-knockdown cells to the control cells. A significantly diminished response in the knockdown cells indicates an on-target effect.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling of 17-Ph-t-PGA2

cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGA2R On-Target Receptor (e.g., PGA2 Receptor) OnTarget Expected Downstream Signaling Cascade PGA2R->OnTarget EP1R Off-Target Receptor 1 (e.g., EP1 Receptor) OffTarget1 Unintended Signaling 1 (e.g., Calcium Mobilization) EP1R->OffTarget1 FPR Off-Target Receptor 2 (e.g., FP Receptor) OffTarget2 Unintended Signaling 2 (e.g., cAMP Modulation) FPR->OffTarget2 PGA 17-Ph-t-PGA2 PGA->PGA2R High Affinity PGA->EP1R Low Affinity PGA->FPR Low Affinity Expected Cellular Response Expected Cellular Response OnTarget->Expected Cellular Response Unexpected Cellular Response Unexpected Cellular Response OffTarget1->Unexpected Cellular Response OffTarget2->Unexpected Cellular Response

Caption: Hypothetical on-target and off-target signaling of 17-Ph-t-PGA2.

Experimental Workflow for Off-Target Identification

A Start: Hypothesis (17-Ph-t-PGA2 acts on Target X) B In Vitro Characterization (Binding & Functional Assays) A->B C Cell-Based Assays (Dose-response in relevant cell line) B->C D Observe Unexpected Phenotype? C->D E Troubleshooting Protocol (See Guide Above) D->E Yes I Proceed with On-Target Study D->I No F Identify Potential Off-Targets E->F G Validate Off-Targets (Binding assays, genetic knockdown) F->G H Refine Experimental Conditions (Lower dose, use antagonists) G->H H->I

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Synthesis and Purification of 17-Phenyl Trinor Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 17-phenyl trinor prostaglandins (B1171923).

Section 1: Synthesis Challenges - Troubleshooting and FAQs

This section addresses common issues that may arise during the chemical synthesis of 17-phenyl trinor prostaglandins, from starting materials to the final crude product.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the primary challenges in the synthesis of 17-phenyl trinor prostaglandins?

A1: The main challenges include:

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is crucial for biological activity. This often requires the use of chiral starting materials, such as the Corey lactone, and stereoselective reactions.

  • Side Reactions: The complex and sensitive nature of prostaglandin (B15479496) molecules makes them susceptible to various side reactions, including epimerization, elimination, and oxidation.[1]

  • Protecting Group Strategy: The presence of multiple hydroxyl and carboxyl groups necessitates a robust protecting group strategy to ensure selective reactions at the desired positions.[1]

  • Low Yields: Multi-step syntheses can often result in low overall yields, requiring careful optimization of each reaction step.

Q2: I am observing low yields in my Wittig reaction to form the α-chain. What are the possible causes and solutions?

A2: Low yields in the Wittig reaction can be due to several factors:

  • Inactive Ylide: The phosphorus ylide may not be forming efficiently. Ensure that your phosphonium (B103445) salt is dry and that you are using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KHMDS) under anhydrous conditions.

  • Steric Hindrance: Sterically hindered aldehydes or ylides can react slowly. It may be necessary to use a more reactive phosphonium ylide or a less sterically hindered aldehyde precursor.

  • Side Reactions: Aldehydes can be prone to self-condensation or other side reactions under basic conditions. Adding the aldehyde slowly to the pre-formed ylide at low temperatures can help minimize these issues.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction. THF and DMSO are commonly used. Ensure the solvent is anhydrous.

Q3: How can I control the stereochemistry at the C-15 hydroxyl group?

A3: Controlling the stereochemistry at C-15 is critical, as the 15(S)-hydroxyl is required for biological activity, while the 15(R)-epimer (15-epi) is a common impurity.[2]

  • Stereoselective Reducing Agents: Use of a bulky reducing agent for the reduction of the C-15 ketone can favor the formation of the desired 15(S)-alcohol.

  • Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of the reduction.

  • Enzymatic Reduction: Biocatalytic reduction can offer high stereoselectivity.

Q4: What are some common impurities that can form during the synthesis of 17-phenyl trinor prostaglandins like Bimatoprost?

A4: Several process-related impurities and degradation products can arise. These include isomers and byproducts from various reaction steps.

Troubleshooting Guide - Synthesis

This guide provides a structured approach to identifying and resolving common problems in the synthesis of 17-phenyl trinor prostaglandins.

Problem 1: Formation of the 15-epi (15R) isomer.

  • Symptom: HPLC or NMR analysis shows a significant peak corresponding to the 15(R)-hydroxy epimer.

  • Possible Causes:

    • Non-selective reduction of the C-15 ketone.

    • Epimerization of the C-15 hydroxyl group under acidic or basic conditions.

  • Solutions:

    • Optimize Reduction Conditions:

      • Use a sterically hindered reducing agent (e.g., L-selectride®) to favor attack from the less hindered face.

      • Employ a chiral catalyst for the reduction.

    • Control pH: Maintain neutral or near-neutral pH during workup and purification to minimize epimerization.

    • Purification: If the 15-epi isomer is formed, it can be separated by chiral HPLC or careful column chromatography.

Problem 2: Presence of the 5,6-trans isomer.

  • Symptom: Your final product contains the E-isomer of the C-5 double bond instead of the desired Z-isomer.

  • Possible Causes:

    • Use of a stabilized Wittig reagent, which favors the formation of the E-alkene.

    • Isomerization of the double bond during subsequent reaction steps or purification.

  • Solutions:

    • Wittig Reagent Choice: Use a non-stabilized ylide for the Wittig reaction to favor the Z-alkene.

    • Reaction Conditions: Perform the Wittig reaction under salt-free conditions to enhance Z-selectivity.

    • Purification: The trans isomer can often be separated from the desired cis isomer by reverse-phase HPLC.

Quantitative Data - Synthesis
Impurity NameCommon NamePotential Origin
(5E)-Bimatoprost5,6-trans isomerWittig reaction side product or isomerization
(15R)-Bimatoprost15-epi isomerNon-stereoselective reduction of C-15 ketone
15-Keto BimatoprostIncomplete reduction or oxidation of the C-15 hydroxyl
Bimatoprost AcidHydrolysis of the ethyl amide group

Section 2: Purification Challenges - Troubleshooting and FAQs

This section focuses on issues related to the purification of 17-phenyl trinor prostaglandins, including the separation of isomers and removal of process-related impurities.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the most effective methods for purifying 17-phenyl trinor prostaglandins?

A1: A combination of chromatographic techniques is typically employed:

  • Column Chromatography: Often used for the initial purification of the crude product to remove major impurities.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for fine purification.

  • Chiral HPLC: Essential for separating stereoisomers, particularly the 15-epi isomer.[3]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer advantages in terms of speed and solvent consumption.

Q2: I am having difficulty separating the 15(S) and 15(R) epimers. What can I do?

A2: The separation of these diastereomers can be challenging due to their similar physical properties.

  • Chiral Stationary Phase: Use a chiral HPLC column specifically designed for the separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases are often effective.[3]

  • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of hexane/isopropanol or acetonitrile/water) to improve resolution.[4]

  • Temperature Control: Adjusting the column temperature can sometimes improve the separation efficiency.[4]

  • Derivatization: In some cases, derivatizing the hydroxyl groups to form esters or other derivatives can enhance the separation.

Troubleshooting Guide - Purification

Problem: Poor resolution in HPLC purification.

  • Symptom: Peaks are broad and overlapping, making it difficult to isolate the pure product.

  • Possible Causes:

    • Inappropriate column or mobile phase.

    • Column overloading.

    • Degradation of the compound on the column.

  • Solutions:

    • Method Development:

      • Screen different stationary phases (C18, C8, phenyl, etc.) and mobile phase systems.

      • Optimize the gradient profile for better separation.

    • Reduce Sample Load: Inject a smaller amount of the sample onto the column.

    • Check for Degradation: Prostaglandins can be sensitive to acidic or basic conditions. Ensure the mobile phase pH is appropriate.

Quantitative Data - Purification

Chiral HPLC Separation of Prostaglandin Enantiomers [4]

ProstaglandinColumnMobile Phase (MeCN:MeOH:water, pH=4)Temperature (°C)Resolution (R)
PGF2αChiracel OJ-RH30:10:60251.5
PGF1αChiracel OJ-RH23:10:67251.7
PGE2Chiracel OJ-RH15:20:65401.5

Section 3: Experimental Protocols

This section provides generalized experimental protocols for key steps in the synthesis of 17-phenyl trinor prostaglandins. Note: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Corey Lactone Synthesis (General Procedure)

The Corey lactone is a key intermediate in many prostaglandin syntheses. A modern approach often involves a one-pot enantioselective preparation.

  • Domino Michael/Michael Reaction: A substituted cyclopentanone (B42830) core is formed via a domino Michael/Michael reaction using a diphenylprolinol silyl (B83357) ether mediator.

  • Reduction: The resulting aldehyde and ketone are reduced, for example, with LiAlH(t-BuO)3.

  • Lactonization: Acidic workup (e.g., with HBF4) quenches the reaction and facilitates lactonization.

  • Oxidation: A Tamao-Fleming oxidation can be used to convert a C-Si bond to a C-O bond, yielding the Corey lactone.

Protocol 2: Wittig Reaction for α-Chain Installation (General Procedure)
  • Ylide Formation: The phosphonium salt of the α-chain is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon). A strong base (e.g., n-BuLi) is added dropwise at a low temperature (e.g., -78 °C), and the mixture is stirred to form the ylide.

  • Reaction with Aldehyde: A solution of the aldehyde (derived from the Corey lactone) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

  • Warming and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, for example, with a saturated aqueous solution of NH4Cl.

  • Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Section 4: Visualizations

Diagram 1: General Synthetic Workflow for 17-Phenyl Trinor Prostaglandins

Synthesis_Workflow Corey_Lactone Corey Lactone Derivative Aldehyde Aldehyde Intermediate Corey_Lactone->Aldehyde Oxidation Omega_Chain_Intermediate Omega-Chain Intermediate Aldehyde->Omega_Chain_Intermediate Horner-Wadsworth-Emmons Alpha_Chain_PG Prostaglandin with Alpha-Chain Omega_Chain_Intermediate->Alpha_Chain_PG Reduction & Wittig Reaction Final_Product 17-Phenyl Trinor Prostaglandin Alpha_Chain_PG->Final_Product Deprotection

Caption: General synthetic route to 17-phenyl trinor prostaglandins.

Diagram 2: Troubleshooting Low Yield in Wittig Reaction

Wittig_Troubleshooting Start Low Wittig Reaction Yield Check_Ylide Check Ylide Formation Start->Check_Ylide Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Purification_Issues Product Degradation? Start->Purification_Issues Check_Reagents Anhydrous Conditions? Fresh Base? Check_Ylide->Check_Reagents Temp_Control Low Temperature Addition? Optimize_Conditions->Temp_Control Solvent_Choice Anhydrous Solvent? Optimize_Conditions->Solvent_Choice Check_pH Neutral pH Workup? Purification_Issues->Check_pH

Caption: Decision tree for troubleshooting a low-yielding Wittig reaction.

Diagram 3: Purification Workflow for 17-Phenyl Trinor Prostaglandins

Purification_Workflow Crude_Product Crude Synthetic Product Column_Chrom Silica Gel Column Chromatography Crude_Product->Column_Chrom Remove Major Impurities HPLC_Purification Reverse-Phase HPLC Column_Chrom->HPLC_Purification Fine Purification Chiral_Separation Chiral HPLC Separation HPLC_Purification->Chiral_Separation Separate Diastereomers Final_Product Pure 17-Phenyl Trinor Prostaglandin Chiral_Separation->Final_Product

Caption: A typical purification workflow for 17-phenyl trinor prostaglandins.

References

Technical Support Center: Best Practices for Handling and Storing Synthetic Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with synthetic prostaglandin (B15479496) analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of synthetic prostaglandin analogs in a research setting.

1. What is the recommended solvent for reconstituting lyophilized prostaglandin analogs?

For initial stock solutions, anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly recommended. After the initial reconstitution in an organic solvent, further dilutions to working concentrations can be made in aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.1% for most cell lines).

2. How should I store reconstituted prostaglandin analog solutions?

Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[1] Aqueous working solutions are less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than a few hours and protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

3. What are the main factors that cause degradation of prostaglandin analogs?

The primary factors contributing to the degradation of prostaglandin analogs are:

  • Temperature: Elevated temperatures significantly accelerate degradation.[2][3]

  • pH: Extreme pH conditions can lead to hydrolysis of the ester or amide linkages present in many synthetic analogs.[4] For instance, latanoprost (B1674536) and travoprost (B1681362) exhibit maximum stability at a pH between 5.5 and 6.7, while bimatoprost (B1667075) is more stable between pH 6.8 and 7.8.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[4]

  • Oxidation: Prostaglandin analogs are susceptible to oxidation. It is advisable to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

4. Can I use the same prostaglandin analog across different cell lines?

The responsiveness of a cell line to a specific prostaglandin analog depends on the expression of the corresponding prostanoid receptor (e.g., FP, EP, or DP receptors).[5] Before starting your experiments, it is essential to verify the expression of the target receptor in your cell line of interest through techniques such as RT-qPCR, western blotting, or immunocytochemistry. A lack of receptor expression will result in no biological response.

5. How do I choose the appropriate concentration range for my in vitro experiments?

The optimal concentration range depends on the specific prostaglandin analog, the cell type, and the biological endpoint being measured. A good starting point is to perform a dose-response curve, typically ranging from picomolar to micromolar concentrations. Published literature on similar experimental systems can provide guidance on effective concentration ranges. For example, in studies on human trabecular meshwork cells, concentrations in the nanomolar to low micromolar range are often used.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with synthetic prostaglandin analogs.

Issue 1: Low or No Agonist Response in Cell-Based Assays
Possible Cause Recommended Solution
Degraded Prostaglandin Analog Prepare a fresh working solution from a new aliquot of the stock solution. Verify the storage conditions and age of the stock.
Low Receptor Expression Confirm receptor expression in your cell line using a validated method. Consider using a cell line known to express the target receptor at higher levels.
Incorrect Assay Conditions Optimize incubation time, temperature, and cell density. Ensure that the final solvent concentration is not affecting cell viability or receptor signaling.
Suboptimal Agonist Concentration Perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
Issue 2: High Background Signal in Receptor Binding Assays
Possible Cause Recommended Solution
Non-Specific Binding of Radioligand Increase the number of washes to remove unbound radioligand. Consider pre-treating filters or plates with a blocking agent like polyethyleneimine (PEI).
High Protein Concentration Optimize the amount of membrane protein used in the assay. Too much protein can lead to high non-specific binding.[7]
Radioligand Sticking to Assay Plates/Filters Use low-protein-binding plates and filter mats. Ensure that the filtration is performed quickly and efficiently.
Contaminated Reagents Use fresh, high-quality reagents and buffers. Filter all buffers before use.
Issue 3: Inconsistent Results in Smooth Muscle Contraction Assays

| Possible Cause | Recommended Solution | | Tissue Desensitization | Ensure adequate washout periods between agonist applications to allow the tissue to return to baseline. | | Variability in Tissue Viability | Maintain optimal organ bath conditions (temperature, oxygenation, pH). Discard any tissue preparations that do not show a robust response to a standard contracting agent (e.g., potassium chloride). | | Presence of Endogenous Prostaglandins | Consider using a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to block the synthesis of endogenous prostaglandins, which may interfere with the assay.[8] | | Solvent Effects | Ensure the final concentration of the organic solvent used to dissolve the prostaglandin analog is minimal and does not affect muscle contractility. Run appropriate vehicle controls. |

Issue 4: Solubility Issues with Prostaglandin Analogs

| Possible Cause | Recommended Solution | | Precipitation in Aqueous Solutions | Prepare the final aqueous dilution immediately before use. If precipitation occurs, try vortexing or brief sonication. For some applications, the use of solubilizing agents like cyclodextrins may be considered.[9] | | Low Solubility of Lyophilized Powder | Ensure the use of an appropriate organic solvent (e.g., ethanol or DMSO) for initial reconstitution. Gentle warming and vortexing can aid in dissolution. |

Experimental Protocols

Protocol 1: Reconstitution and Dilution of Lyophilized Prostaglandin Analogs

This protocol provides a general guideline for the reconstitution of lyophilized prostaglandin analogs for use in in vitro experiments.

Materials:

  • Lyophilized prostaglandin analog

  • Anhydrous ethanol or sterile DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

  • Calibrated micropipettes

Procedure:

  • Allow the vial of the lyophilized prostaglandin analog to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Gently vortex or swirl the vial until the powder is completely dissolved.[3]

  • Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

  • For preparing working solutions, dilute the stock solution in the desired aqueous buffer or cell culture medium immediately before use. Ensure the final organic solvent concentration is compatible with your assay.

G cluster_storage Long-Term Storage cluster_experiment Experimental Use Lyophilized Lyophilized Prostaglandin Analog Stock High-Concentration Stock (in Ethanol/DMSO) Lyophilized->Stock Reconstitute Aliquots Aliquots at -20°C / -80°C Stock->Aliquots Aliquot Working Working Solution (in Aqueous Buffer) Aliquots->Working Dilute Fresh Assay In Vitro Assay Working->Assay Add to Experiment

Workflow for Reconstitution and Use of Prostaglandin Analogs.
Protocol 2: Stability-Indicating HPLC-MS/MS Method for Latanoprost

This protocol outlines a method for the quantification of latanoprost and its degradation products, adapted from published literature.[10][11][12][13]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate latanoprost from its degradation products (e.g., latanoprost acid, 15-keto-latanoprost).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10 µL

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Latanoprost: Monitor precursor and product ions specific to latanoprost.

    • Degradation Products: Establish MRM transitions for known degradation products.

    • Internal Standard: Use a deuterated analog of latanoprost as an internal standard.

3. Sample Preparation:

  • Dilute the prostaglandin analog solution in the mobile phase to a concentration within the calibration curve range.

  • Add the internal standard to all samples, standards, and quality controls.

  • Vortex and centrifuge the samples before injection.

4. Forced Degradation Study: To validate the stability-indicating nature of the method, subject the prostaglandin analog to stress conditions:

  • Acid/Base Hydrolysis: Incubate with HCl or NaOH at an elevated temperature.

  • Oxidation: Treat with hydrogen peroxide.

  • Thermal Stress: Heat the solution at various temperatures.

  • Photodegradation: Expose the solution to UV light. Analyze the stressed samples to ensure that the degradation products are well-separated from the parent compound.

G Sample Prostaglandin Sample Dilution Dilute and Add Internal Standard Sample->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Analysis (Quantification) MS->Data

Experimental Workflow for HPLC-MS/MS Analysis.

Quantitative Data Summary

The following tables summarize the stability of common synthetic prostaglandin analogs under various conditions.

Table 1: Thermal Stability of Prostaglandin Analogs

Prostaglandin AnalogTemperatureDegradation Rate (µg/mL/day)Reference
Latanoprost 27°CNo significant degradation[2][3]
37°C0.15[2][3]
50°C0.29[2][3]
Travoprost 27°CStable[2][3]
37°CStable[2][3]
50°C0.46[2][3]
Bimatoprost 27°C, 37°C, 50°CNo measurable degradation[2][3]

Table 2: pH Stability of Prostaglandin Analogs

Prostaglandin AnalogOptimal pH Range for StabilityCommentsReference
Latanoprost 5.5 - 6.7Isopropyl ester is susceptible to hydrolysis outside this range.
Travoprost 5.5 - 6.7Similar to latanoprost, the isopropyl ester is prone to hydrolysis.[14]
Bimatoprost 6.8 - 7.8The amide structure is more stable against hydrolysis compared to the esters.

Signaling Pathway Diagram

FP Receptor Signaling Pathway

Most prostaglandin F2α analogs, such as latanoprost and travoprost, exert their effects by activating the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including the modulation of gene expression for matrix metalloproteinases (MMPs), which are involved in tissue remodeling.[2][15][16][17]

G PGA Prostaglandin Analog FP_receptor FP Receptor (GPCR) PGA->FP_receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Responses (e.g., MMP Expression) Ca_release->Cell_response PKC->Cell_response

FP Receptor Gq-PLC Signaling Pathway.

References

Validation & Comparative

A Comparative Analysis of 17-phenyl trinor Prostaglandin A2 and Prostaglandin A2 Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of prostaglandin (B15479496) research and drug development, synthetic analogs are often engineered to enhance the potency, stability, and receptor selectivity of their naturally occurring counterparts. This guide provides a comparative overview of 17-phenyl trinor Prostaglandin A2 (17-phenyl trinor PGA2), a synthetic analog, and its parent compound, Prostaglandin A2 (PGA2).

Biological Activity Profile

Prostaglandin A2 (PGA2) is an endogenous metabolite of Prostaglandin E2 (PGE2) and is recognized for its potent antitumor and antiviral activities.[4] A key mechanism of its antitumor effect is the induction of p53-dependent apoptosis.[4]

This compound is a synthetic analog of PGA2.[5] While specific biological activity data for this analog is not extensively published, the introduction of the 17-phenyl trinor group is anticipated to enhance its potency and metabolic stability.[1]

Hypothetical Potency Comparison

Based on data from related prostaglandin analogs, a hypothetical comparison of potency can be extrapolated. The following table summarizes the reported effects for other 17-phenyl trinor prostaglandins, which may suggest the potential for enhanced activity in 17-phenyl trinor PGA2.

Prostaglandin AnalogParent CompoundAssay SystemRelative PotencyReference
17-phenyl trinor PGF2αPGF2αHamster antifertility (luteolytic activity)~90 times more potent[2]
17-phenyl trinor PGF2αPGF2αRat blood pressure (pressor response)5 times more potent[2]
17-phenyl trinor PGE2PGE2Hamster antifertility4.4 times more potent[3]

General Prostaglandin Signaling Pathway

Prostaglandins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[6] This interaction initiates a cascade of intracellular signaling events, leading to a physiological response. The general pathway for prostaglandin synthesis and action is depicted below.

Prostaglandin_Signaling_Pathway cluster_synthesis Prostaglandin Synthesis cluster_action Cellular Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGA2, PGE2, etc.) PGH2->Prostaglandins Isomerases Prostaglandin_Receptor Prostaglandin Receptor (GPCR) Prostaglandins->Prostaglandin_Receptor G_Protein G Protein Activation Prostaglandin_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Cellular_Response Physiological Response Second_Messengers->Cellular_Response

General Prostaglandin Synthesis and Signaling Pathway.

Experimental Protocols for Potency Comparison

To empirically determine and compare the potency of 17-phenyl trinor PGA2 and PGA2, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments that could be employed.

Receptor Binding Assay

This assay determines the affinity of each compound for the prostaglandin receptors.

Objective: To measure the binding affinity (Ki) of 17-phenyl trinor PGA2 and PGA2 to a panel of prostaglandin receptors (e.g., EP, FP, DP, IP, TP receptors).

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing specific human prostaglandin receptors.

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled prostaglandin specific for the receptor of interest (e.g., [3H]-PGE2 for EP receptors).

  • Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of unlabeled 17-phenyl trinor PGA2 or PGA2.

  • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) and the Ki (inhibitory constant) using non-linear regression analysis.

Cell-Based Functional Assays

These assays measure the functional consequences of receptor activation.

Objective: To determine the EC50 (half-maximal effective concentration) of 17-phenyl trinor PGA2 and PGA2 in activating downstream signaling pathways.

Methodology (Example: cAMP Assay for Gs-coupled receptors):

  • Cell Culture: Culture cells expressing the target prostaglandin receptor.

  • Compound Treatment: Treat the cells with increasing concentrations of 17-phenyl trinor PGA2 or PGA2.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve using a sigmoidal curve fit.

In Vivo Models

Animal models can be used to assess the physiological effects and potency of the compounds.

Objective: To compare the in vivo efficacy of 17-phenyl trinor PGA2 and PGA2 in a relevant disease model (e.g., a tumor xenograft model for anticancer activity).

Methodology (Example: Tumor Xenograft Model):

  • Animal Model: Implant human cancer cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control, PGA2, and 17-phenyl trinor PGA2 at various doses). Administer the compounds systemically or intratumorally.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological or molecular analysis (e.g., apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the relative in vivo potency.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the potency of prostaglandin analogs.

Experimental_Workflow Start Compound Synthesis (17-phenyl trinor PGA2, PGA2) Receptor_Binding Receptor Binding Assays (Determine Ki) Start->Receptor_Binding Functional_Assays In Vitro Functional Assays (Determine EC50) Receptor_Binding->Functional_Assays In_Vivo_Models In Vivo Efficacy Models Functional_Assays->In_Vivo_Models PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Models->PK_PD Toxicity Toxicology Studies In_Vivo_Models->Toxicity Conclusion Potency Comparison and Lead Selection PK_PD->Conclusion Toxicity->Conclusion

Workflow for Comparative Potency Assessment.

References

Validating the Anti-Cancer Potential of 17-Phenyl Trinor Prostaglandin A2: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-cancer effects of 17-phenyl trinor Prostaglandin (B15479496) A2 (17-PT-PGA2) in vitro. Direct experimental data on the bioactivity of 17-PT-PGA2 is currently limited, with no published reports detailing its specific anti-cancer properties.[1] Therefore, this document extrapolates potential mechanisms and effects based on the known actions of its parent compound, Prostaglandin A2 (PGA2), and contrasts them with other prostaglandin analogs.

Introduction to Prostaglandins in Cancer

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their role in cancer is complex and often subtype-dependent.[2][3] While some prostaglandins, such as Prostaglandin E2 (PGE2), are frequently associated with promoting tumor growth, inflammation, and angiogenesis[4][5][6], others, like Prostaglandin D2 (PGD2), may inhibit tumor progression.[3][7][8] Prostaglandin A2 (PGA2), a cyclopentenone prostaglandin, is known to induce apoptosis in various cancer cell lines, suggesting a potential therapeutic avenue.[9][10] 17-PT-PGA2 is a synthetic analog of PGA2, designed for increased stability and potency.[1]

Comparative Landscape of Prostaglandin Analogs in Cancer Research

The anti-cancer potential of 17-PT-PGA2 can be contextualized by comparing the known effects of related prostaglandin analogs. A critical comparison is with 17-phenyl trinor Prostaglandin E2 (17-PT-PGE2), which, in contrast to the expected effects of a PGA2 analog, has been shown to increase proliferation and decrease apoptosis in osteosarcoma cells through the EP1 receptor.[7] This highlights the crucial role of the specific prostaglandin subtype and its corresponding receptor in determining the ultimate effect on cancer cells.

Prostaglandin AnalogReported In Vitro EffectPrimary Mechanism of ActionTarget Cancer Type(s)
17-phenyl trinor Prostaglandin A2 (17-PT-PGA2) (Hypothesized) Induction of apoptosis, inhibition of cell proliferation.Potentially via p53-dependent or ATF4-CHOP-DR5 pathways (extrapolated from PGA2).[9][10]To be determined.
Prostaglandin A2 (PGA2) Induces apoptosis.[9]Can be p53-dependent, involving transcriptional induction of p21, PUMA, BAX, NOXA, and DR5.[9] In p53-null cells, it can act through the ATF4-CHOP-DR5 pathway.[10]Colon cancer cells (HCT116).[9][10]
17-phenyl trinor Prostaglandin E2 (17-PT-PGE2) Increases cell proliferation, decreases apoptosis.[7]Activation of the EP1 receptor.[7]Osteosarcoma.[7]
Prostaglandin E2 (PGE2) Promotes cell proliferation, migration, and angiogenesis; inhibits apoptosis.[4]Binds to EP receptors (EP1-4) to activate multiple signaling pathways including PKA, β-catenin, NF-κB, and PI3K/AKT.[2][5]Colon, breast, lung, prostate, and others.[6]
Prostaglandin D2 (PGD2) Can hinder tumor progression.[3][7][8]Inhibits the peroxisome proliferator-activated receptor gamma (PPARγ) pathway in some cancers.[7]Gastric adenocarcinoma.[7]
Prostaglandin F2α (PGF2α) Increases migration and invasiveness.[3][7]Binds to the FP receptor, can activate ERK1/2-MAPK and NF-κB pathways.[3]Colorectal tumor cells, squamous skin cancer.[3]

Proposed Signaling Pathways for 17-PT-PGA2 Anti-Cancer Activity

Based on the known mechanisms of PGA2, two primary pathways for the induction of apoptosis by 17-PT-PGA2 can be hypothesized and should be investigated.

p53-Dependent Apoptotic Pathway

In cancer cells with wild-type p53, PGA2 has been shown to induce apoptosis through the activation of p53.[9] This leads to the transcriptional upregulation of pro-apoptotic genes.

p53_dependent_pathway cluster_cell Cancer Cell (p53 wild-type) PGA2 17-PT-PGA2 (hypothesized) DNAPK DNA-PK PGA2->DNAPK p53 p53 DNAPK->p53 Phosphorylation TargetGenes p21, PUMA, BAX, NOXA, DR5 p53->TargetGenes Transcriptional Induction Caspase Caspase Activation TargetGenes->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized p53-dependent apoptotic pathway for 17-PT-PGA2.

p53-Independent Apoptotic Pathway

In cancer cells lacking functional p53, PGA2 can still induce apoptosis through the ATF4-CHOP-DR5 signaling cascade.[10] This pathway is often activated in response to cellular stress.

p53_independent_pathway cluster_cell Cancer Cell (p53-null) PGA2 17-PT-PGA2 (hypothesized) ATF4 ATF4 PGA2->ATF4 Upregulation CHOP CHOP ATF4->CHOP Upregulation DR5 DR5 CHOP->DR5 Upregulation Caspase Caspase Activation DR5->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized p53-independent apoptotic pathway for 17-PT-PGA2.

Experimental Protocols for In Vitro Validation

To validate the anti-cancer effects of 17-PT-PGA2, a series of in vitro experiments are recommended. The following protocols are standard methodologies in cancer drug discovery.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of 17-PT-PGA2 on a panel of cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of 17-PT-PGA2 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assays
  • Objective: To confirm that cell death induced by 17-PT-PGA2 occurs via apoptosis.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cells with 17-PT-PGA2 at concentrations around the IC50 value for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Objective: To investigate the molecular mechanism of 17-PT-PGA2-induced apoptosis by examining key signaling proteins.

  • Methodology:

    • Treat cells with 17-PT-PGA2 for various time points.

    • Lyse the cells and determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p53, phospho-p53, DR5, CHOP, ATF4, Bcl-2, Bax).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow

The logical flow of experiments to validate the anti-cancer effects of 17-PT-PGA2 is outlined below.

experimental_workflow Start Select Cancer Cell Lines (p53-wt & p53-null) Assay1 Cell Viability Assay (e.g., MTT) Start->Assay1 IC50 Determine IC50 Assay1->IC50 Assay2 Apoptosis Assay (Annexin V/PI) IC50->Assay2 Use IC50 conc. ConfirmApoptosis Confirm Apoptosis Assay2->ConfirmApoptosis Assay3 Western Blot Analysis ConfirmApoptosis->Assay3 If apoptotic Pathway Elucidate Signaling Pathway (p53-dependent/independent) Assay3->Pathway Conclusion Validate Anti-Cancer Effect & Mechanism Pathway->Conclusion

Caption: Recommended experimental workflow for in vitro validation.

Conclusion

While direct evidence for the anti-cancer effects of this compound is not yet available, the known pro-apoptotic activity of its parent compound, PGA2, provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental framework will enable a thorough in vitro validation of its efficacy and mechanism of action. Comparative analysis with other prostaglandin analogs, particularly the pro-proliferative 17-PT-PGE2, will be crucial in defining its unique biological profile and therapeutic potential.

References

A Comparative Analysis of 17-Phenyl Trinor PGF2α and Bimatoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the prostaglandin (B15479496) analog bimatoprost (B1667075) and its active metabolite, 17-phenyl trinor PGF2α, in the context of experimental glaucoma models. This document synthesizes data on their efficacy in reducing intraocular pressure (IOP), receptor binding affinities, and mechanisms of action, supported by experimental protocols and signaling pathway visualizations.

Executive Summary

Data Presentation: Performance Metrics

The following tables summarize the quantitative data on the IOP-lowering efficacy and receptor binding affinities of bimatoprost and its active metabolite.

Table 1: Intraocular Pressure (IOP) Reduction in Glaucoma Models

CompoundAnimal ModelDose/ConcentrationMaximum IOP ReductionOnset of ActionDuration of ActionCitation(s)
Bimatoprost Ocular Hypertensive Monkeys0.001% to 0.1%Dose-dependent reduction-At least 24 hours[5][6]
Bimatoprost Normotensive Monkeys9 µg (clinical dose)~25%--[7]
17-phenyl trinor 8-iso PGE2 Monkeys with Laser-Induced Glaucoma0.1%4.5 ± 0.6 mmHg (15%)Within 1 hourAt least 5 hours
17-phenyl trinor 8-iso PGE2 Monkeys with Laser-Induced Glaucoma0.2%5.7 ± 1.4 mmHg (19%)Within 1 hourAt least 5 hours

Note: Data for 17-phenyl trinor 8-iso PGE2, a structurally similar prostaglandin analog, is presented as a proxy for the direct effects of a 17-phenyl trinor prostaglandin analog.

Table 2: Receptor Binding Affinity for the Prostaglandin FP Receptor

CompoundReceptorBinding Affinity (Ki)MethodCitation(s)
Bimatoprost Human FP ReceptorMinimal competition vs [3H]17-phenyl PGF2αRadioligand binding assay[5]
17-phenyl trinor PGF2α Ovine Corpus Luteum FP Receptor756% relative potency compared to PGF2αRadioligand binding assay[4]
17-phenyl trinor PGF2α Rat Recombinant FP Receptor1.1 nM (inhibits PGF2α binding)Radioligand binding assay[4]

Experimental Protocols

Laser-Induced Ocular Hypertension in Non-Human Primates

This protocol describes a common method for creating a preclinical model of glaucoma to test the efficacy of IOP-lowering drugs.

Objective: To induce a sustained elevation of intraocular pressure in one eye of a non-human primate to mimic the conditions of glaucoma.

Materials:

  • Non-human primates (e.g., Cynomolgus or Rhesus monkeys)

  • Anesthetic agents (e.g., ketamine hydrochloride)

  • Argon or diode laser photocoagulator

  • Slit lamp delivery system

  • Goniolens

  • Topical proparacaine (B1679620) hydrochloride (anesthetic)

  • Pilocarpine (B147212) nitrate (B79036) eye drops (for pupil constriction)

  • Topical antibiotics and corticosteroids

Procedure:

  • Animal Preparation: Anesthetize the monkey following approved institutional protocols. Administer pilocarpine nitrate eye drops to constrict the pupil and improve visualization of the trabecular meshwork.

  • Laser Application: Place a goniolens on the cornea with a coupling agent. Using a slit lamp delivery system, apply laser burns to the trabecular meshwork over 180-360 degrees. Laser parameters (spot size, duration, and power) are adjusted to achieve a visible blanching of the tissue.

  • Post-Procedure Care: Administer topical antibiotics and corticosteroids to manage inflammation and prevent infection.

  • IOP Monitoring: Monitor IOP regularly (e.g., daily for the first week, then weekly) using a calibrated tonometer. A stable and significant elevation in IOP compared to the contralateral (untreated) eye indicates successful induction of ocular hypertension. Additional laser treatments may be required to achieve the target IOP.

Measurement of Intraocular Pressure (IOP)

Objective: To accurately measure the intraocular pressure in the primate model.

Materials:

  • Anesthetized non-human primate

  • Calibrated tonometer (e.g., Tono-Pen, pneumatonometer)

  • Topical proparacaine hydrochloride

Procedure:

  • Animal Positioning: Ensure the anesthetized animal is in a stable position.

  • Topical Anesthesia: Apply a drop of topical proparacaine hydrochloride to the cornea.

  • Tonometry: Gently touch the tip of the calibrated tonometer to the central cornea to obtain an IOP reading.

  • Multiple Readings: Take multiple readings to ensure accuracy and calculate the average IOP.

  • Data Recording: Record the IOP for both the treated and control eyes at specified time points before and after drug administration.

Mandatory Visualization

Experimental_Workflow cluster_preclinical_model Preclinical Model Development cluster_drug_testing Drug Efficacy Testing Animal_Selection Animal Selection (Non-Human Primate) Baseline_IOP Baseline IOP Measurement Animal_Selection->Baseline_IOP Anesthesia Anesthesia Baseline_IOP->Anesthesia Laser_Trabeculoplasty Laser Photocoagulation of Trabecular Meshwork Anesthesia->Laser_Trabeculoplasty Post_Op_Care Post-Operative Care Laser_Trabeculoplasty->Post_Op_Care IOP_Monitoring IOP Monitoring for Stable Hypertension Post_Op_Care->IOP_Monitoring Drug_Admin Topical Drug Administration (Bimatoprost or 17-phenyl trinor PGF2α) IOP_Monitoring->Drug_Admin IOP_Measurement IOP Measurement at Multiple Time Points Drug_Admin->IOP_Measurement Data_Analysis Data Analysis and Comparison IOP_Measurement->Data_Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Bimatoprost Bimatoprost (Prodrug) PGF2a_analog 17-phenyl trinor PGF2α (Active Metabolite) Bimatoprost->PGF2a_analog Hydrolysis in Ocular Tissue FP_Receptor Prostaglandin F (FP) Receptor PGF2a_analog->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MMP_expression ↑ MMP Expression PKC->MMP_expression ECM_remodeling Extracellular Matrix Remodeling MMP_expression->ECM_remodeling Outflow_increase ↑ Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM_remodeling->Outflow_increase

References

A Head-to-Head Comparison of Synthetic Prostaglandin Analogs in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the anti-inflammatory potential of synthetic prostaglandin (B15479496) analogs is critical. This guide provides an objective comparison of the performance of various synthetic prostaglandin E (PGE) and F2α (PGF2α) analogs in established preclinical inflammation models, supported by experimental data and detailed methodologies.

Prostaglandins (B1171923) are potent lipid mediators that play a complex and often dichotomous role in inflammation. While some prostaglandins are key drivers of the inflammatory cascade, others, along with their synthetic analogs, can exert potent anti-inflammatory effects. This has led to their investigation as potential therapeutic agents for a range of inflammatory conditions. This guide will delve into the comparative efficacy of prominent synthetic prostaglandin analogs, focusing on their performance in carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation models.

Prostaglandin E1 (PGE1) Analogs: Modulators of Cytokine Release and Leukocyte Infiltration

Synthetic PGE1 analogs, such as misoprostol (B33685), have demonstrated notable anti-inflammatory properties. These compounds primarily exert their effects through interaction with E-prostanoid (EP) receptors, leading to the modulation of downstream signaling pathways, often involving cyclic AMP (cAMP).

Misoprostol in Acute Inflammation

Misoprostol, an orally active analog of PGE1, has been shown to suppress acute inflammation by reducing leukocyte infiltration. In a subcutaneous air pouch model where inflammation was induced by tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), misoprostol reduced leukocyte counts in a dose-dependent manner by 33% to 49% compared to the control[1]. Interestingly, when a low dose of misoprostol was combined with the non-steroidal anti-inflammatory drug (NSAID) diclofenac, the reduction in leukocyte counts reached 39%, suggesting a potential synergistic effect in suppressing acute inflammation[1].

While direct head-to-head comparisons with other PGE1 analogs in inflammation models are limited, a clinical trial comparing misoprostol with another PGE1 analog, enprostil, in the context of duodenal ulcer healing, found very little difference in their efficacy and side effect profiles[2]. However, this study did not directly assess anti-inflammatory endpoints.

Prostaglandin F2α (PGF2α) Analogs: A Focus on Ocular Inflammation

Synthetic PGF2α analogs, including latanoprost, travoprost, and bimatoprost (B1667075), are widely used in ophthalmology to reduce intraocular pressure. Their use, however, is sometimes associated with inflammatory side effects such as conjunctival hyperemia and macular edema, highlighting their complex role in inflammation. In vitro studies have been conducted to compare their direct inflammatory potential on ocular cells.

An in vitro study on conjunctiva-derived epithelial cells compared the inflammatory and toxic profiles of latanoprost, travoprost, and bimatoprost. The study found that none of these prostaglandin analogs directly stimulated inflammatory pathways involving adhesion molecules or class II antigens[3][4]. The observed toxicity seemed to be primarily related to the concentration of the preservative benzalkonium chloride (BAC) in the commercial formulations[3][4]. Bimatoprost, which has the lowest BAC concentration, was found to be the least cytotoxic in these experimental conditions[5].

Data Summary: Quantitative Comparison of Synthetic Prostaglandin Analogs

The following tables summarize the available quantitative data from the cited studies. It is important to note that direct comparative in vivo studies on the anti-inflammatory effects of a wide range of synthetic prostaglandin analogs are scarce. The data presented here is collated from different studies and should be interpreted with this limitation in mind.

Table 1: Effect of PGE1 Analog (Misoprostol) on Leukocyte Infiltration in an Acute Inflammation Model

Prostaglandin AnalogModelInducing AgentEndpointResultReference
MisoprostolSubcutaneous Air Pouch (in vivo)TNF-α and IL-1βLeukocyte Count33-49% reduction vs. control (dose-dependent)[1]
Misoprostol + Diclofenac (low dose)Subcutaneous Air Pouch (in vivo)TNF-α and IL-1βLeukocyte Count39% reduction vs. control[1]

Table 2: In Vitro Comparison of PGF2α Analogs on Conjunctival Epithelial Cells

Prostaglandin AnalogModelEndpointResultReference
LatanoprostConjunctiva-derived epithelial cells (in vitro)Cell ViabilitySignificant decrease[5]
TravoprostConjunctiva-derived epithelial cells (in vitro)Cell ViabilitySignificant decrease[5]
BimatoprostConjunctiva-derived epithelial cells (in vitro)Cell ViabilityNo significant difference from control[5]
LatanoprostConjunctiva-derived epithelial cells (in vitro)Inflammatory Marker Expression (ICAM-1, PECAM-1, HLA DR)No direct stimulation observed[3][4]
TravoprostConjunctiva-derived epithelial cells (in vitro)Inflammatory Marker Expression (ICAM-1, PECAM-1, HLA DR)No direct stimulation observed[3][4]
BimatoprostConjunctiva-derived epithelial cells (in vitro)Inflammatory Marker Expression (ICAM-1, PECAM-1, HLA DR)No direct stimulation observed[3][4]

Signaling Pathways in Inflammation

The anti-inflammatory effects of synthetic prostaglandin analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which triggers distinct downstream signaling cascades.

PGE1 Analog Signaling

PGE1 and its analogs primarily signal through four subtypes of EP receptors (EP1-EP4). The activation of these receptors can lead to varied cellular responses. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which has been associated with anti-inflammatory effects such as the suppression of pro-inflammatory cytokine production.[6] Conversely, EP1 receptor activation is often linked to an increase in intracellular calcium, which can have pro-inflammatory consequences.[7][8]

PGE1_Signaling PGE1_analog PGE1 Analog (e.g., Misoprostol) EP_receptors EP Receptors (EP1, EP2, EP3, EP4) PGE1_analog->EP_receptors G_protein G-protein EP_receptors->G_protein Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase (via Gs) (EP2, EP4) PLC Phospholipase C (PLC) G_protein->PLC (via Gq) (EP1) cAMP ↑ cAMP Adenylyl_cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Anti_inflammatory Anti-inflammatory Effects (↓ Pro-inflammatory cytokines) PKA->Anti_inflammatory IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Pro_inflammatory Pro-inflammatory Effects Ca2->Pro_inflammatory PGF2a_Signaling PGF2a_analog PGF2α Analog (e.g., Latanoprost) FP_receptor FP Receptor PGF2a_analog->FP_receptor Gq_protein Gq-protein FP_receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Inflammatory_response Inflammatory Response Ca2->Inflammatory_response Carrageenan_Workflow start Start acclimatize Acclimatize Rats start->acclimatize baseline_measurement Baseline Paw Volume Measurement acclimatize->baseline_measurement drug_admin Administer Synthetic Prostaglandin Analog or Vehicle baseline_measurement->drug_admin carrageenan_injection Inject Carrageenan into Hind Paw drug_admin->carrageenan_injection edema_measurement Measure Paw Volume (1-5 hours post-injection) carrageenan_injection->edema_measurement data_analysis Calculate Edema Volume and % Inhibition edema_measurement->data_analysis biochemical_analysis Biochemical Analysis of Paw Tissue data_analysis->biochemical_analysis end End biochemical_analysis->end LPS_Workflow start Start acclimatize Acclimatize Mice start->acclimatize drug_admin Administer Synthetic Prostaglandin Analog or Vehicle acclimatize->drug_admin lps_injection Inject LPS Intraperitoneally drug_admin->lps_injection sample_collection Collect Blood and/or Organs (at specified time points) lps_injection->sample_collection cytokine_analysis Measure Systemic Cytokine Levels (ELISA) sample_collection->cytokine_analysis histology Histological Analysis of Organs sample_collection->histology end End cytokine_analysis->end histology->end AIA_Workflow start Start acclimatize Acclimatize Rats start->acclimatize cfa_injection Induce Arthritis with Complete Freund's Adjuvant (CFA) acclimatize->cfa_injection drug_admin Administer Synthetic Prostaglandin Analog or Vehicle (Prophylactic or Therapeutic) cfa_injection->drug_admin clinical_scoring Clinical Scoring of Arthritis (Paw Swelling, Arthritic Index) drug_admin->clinical_scoring clinical_scoring->clinical_scoring (Regularly) histopathology Histopathological Analysis of Joints clinical_scoring->histopathology end End histopathology->end

References

Unraveling the Action of 17-phenyl trinor Prostaglandin A2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the likely mechanism of action of the synthetic prostaglandin (B15479496) analog, 17-phenyl trinor Prostaglandin A2, is presented here through a comparative analysis with well-established prostaglandin analogs. While direct experimental data on this compound remains limited, its structural similarity to the potent prostaglandin F2α analog, 17-phenyl trinor PGF2α, provides a strong basis for predicting its pharmacological activity.

This guide offers a comprehensive comparison with other key prostaglandin analogs used in research and clinical settings, including latanoprost, travoprost, and bimatoprost. The focus is on their interaction with the prostaglandin F (FP) receptor, a key player in various physiological processes, most notably in the regulation of intraocular pressure.

Prostaglandin Analogs: A Comparative Overview of Potency

Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily due to their efficacy in lowering intraocular pressure. Their mechanism revolves around their activity as agonists at prostanoid receptors, with the FP receptor being a principal target. The binding affinity (Ki) and functional potency (EC50) of these analogs at the FP receptor are critical determinants of their biological activity.

Below is a summary of the reported binding affinities and functional potencies for the active forms of several key prostaglandin analogs at the human FP receptor. It is important to note that many of these drugs are administered as prodrugs (e.g., esters or amides) and are converted to their active free acid form in vivo.

CompoundBinding Affinity (Ki) at Human FP Receptor (nM)Functional Potency (EC50) at Human FP Receptor (nM)
17-phenyl trinor PGF2α (Bimatoprost acid) ~59 - 83[1][2]~2.8 - 15[1][2]
Latanoprost acid ~98[2]~32 - 198[2][3]
Travoprost acid ~35[2]~1.4 - 3.6[2][3]
Bimatoprost (prodrug) ~6310 - 9250[1][4]~2200 - 3070[1][4]

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Based on the potent FP receptor agonist activity of its close structural analog, 17-phenyl trinor PGF2α, it is highly probable that This compound also functions as an agonist at the FP receptor. The structural difference lies in the cyclopentane (B165970) ring, which may influence its binding affinity and selectivity for the FP receptor compared to other prostanoid receptors.

The Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This pathway is central to the therapeutic effects of prostaglandin analogs in glaucoma.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostaglandin_Analog Prostaglandin Analog (e.g., 17-phenyl trinor PGA2) FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Increased Uveoscleral Outflow) PKC->Cellular_Response Leads to

Figure 1: Prostaglandin FP Receptor Signaling Pathway. This diagram illustrates the downstream signaling cascade following the binding of a prostaglandin analog to the FP receptor.

Upon agonist binding, the FP receptor activates the Gq alpha subunit of its associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to the ultimate cellular response. In the context of the eye, this signaling cascade is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[5]

Experimental Protocols for Characterizing Prostaglandin Analogs

The determination of the binding affinity and functional potency of compounds like this compound relies on established in vitro assays. The two primary experimental approaches are radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow node_prep Prepare cell membranes expressing FP receptors node_incubation Incubate membranes with: - Radiolabeled ligand (e.g., ³H-PGF2α) - Unlabeled competitor (e.g., 17-phenyl trinor PGA2) node_prep->node_incubation node_separation Separate bound from free radioligand via filtration node_incubation->node_separation node_quantification Quantify radioactivity of bound ligand node_separation->node_quantification node_analysis Analyze data to determine IC50 and calculate Ki node_quantification->node_analysis

Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the key steps involved in a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human FP receptor are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the FP receptor (e.g., [³H]PGF2α).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, like the FP receptor, by detecting the resulting increase in intracellular calcium.

Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow node_cell_prep Culture cells expressing the FP receptor node_dye_loading Load cells with a calcium-sensitive fluorescent dye node_cell_prep->node_dye_loading node_agonist_addition Add varying concentrations of the test agonist (e.g., 17-phenyl trinor PGA2) node_dye_loading->node_agonist_addition node_measurement Measure the change in fluorescence intensity over time node_agonist_addition->node_measurement node_data_analysis Plot dose-response curve and determine EC50 node_measurement->node_data_analysis

Figure 3: Calcium Mobilization Assay Workflow. A flowchart outlining the procedure for a fluorescence-based calcium mobilization assay.

Protocol:

  • Cell Culture: Cells engineered to express the human FP receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM).

  • Agonist Addition: The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each concentration of the test compound is determined. A dose-response curve is then generated by plotting the response against the compound concentration, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, its close structural relationship to 17-phenyl trinor PGF2α strongly suggests that it functions as a prostaglandin FP receptor agonist. The comparative data presented for other well-characterized prostaglandin analogs highlights the potent and selective nature of these compounds at the FP receptor. The experimental protocols detailed herein provide a clear framework for the future characterization of this compound and other novel prostaglandin analogs, which will be crucial for advancing our understanding of their therapeutic potential. Researchers and drug development professionals are encouraged to utilize these established methodologies to elucidate the precise pharmacological profile of this and other related compounds.

References

A Comparative Guide to the Reproducibility of Experiments Using 17-phenyl trinor Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 17-phenyl trinor Prostaglandin (B15479496) A2 and its analogs, focusing on the reproducibility of reported experimental findings. Due to a notable lack of published biological activity data for 17-phenyl trinor Prostaglandin A2, this document will focus on its more extensively studied counterparts, 17-phenyl trinor Prostaglandin E2 (PGE2) and 17-phenyl trinor Prostaglandin F2α (PGF2α), as well as the related prodrug, Bimatoprost (B1667075).

The objective is to offer a clear overview of the available quantitative data, detail the experimental methodologies to aid in study replication, and visualize the associated signaling pathways and workflows to enhance understanding.

Comparative Analysis of Biological Activity

The following table summarizes the reported biological activities of 17-phenyl trinor Prostaglandin analogs. It is important to note that direct studies on the reproducibility of these experiments are limited. The consistency of findings across different studies, where available, serves as an indirect measure of reproducibility.

CompoundAssaySpecies/SystemReported ActivityPotency vs. Parent CompoundCitation
This compound --No published reports of biological activity found.-[1]
17-phenyl trinor Prostaglandin E2 Antifertility AssayHamsterED₅₀ = 350 µg/kg4.4 times more potent than PGE2[2][3]
Guinea Pig Ileum ContractionGuinea PigCauses contraction at 11 µM-[3]
Gerbil Colon StimulationGerbilSlightly less potent than PGE2< 1[3]
Rat Uterus StimulationRatSlightly less potent than PGE2< 1[3]
Rat Blood PressureRatAtypical pressor rebound after depressor response-[2]
17-phenyl trinor Prostaglandin F2α Antifertility AssayHamster-Approximately 90 times more potent than PGF2α[2]
Rat Blood PressureRatPressor potency5 times that of PGF2α[2]
Estrous Cycle SynchronizationBeef Cow-More potent than PGF2α[2]
FP Receptor Binding (Bimatoprost free acid)HEK-293 cells expressing human FP receptorKᵢ = 59 ± 6 nM-[4]
Intracellular Ca²⁺ Mobilization (Bimatoprost free acid)HEK-293 cells expressing human FP receptorEC₅₀ = 15 ± 3 nM-[4]
Bimatoprost (prodrug of 17-phenyl trinor PGF2α) FP Receptor BindingHEK-293 cells expressing human FP receptorKᵢ = 9250 ± 846 nM-[4]
Intracellular Ca²⁺ MobilizationHEK-293 cells expressing human FP receptorEC₅₀ = 3070 ± 1330 nM-[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are protocols derived from the available literature for key experiments.

Hydrolysis of Bimatoprost to 17-phenyl trinor Prostaglandin F2α

This protocol is based on the methodology described by Hellberg et al. (2003).[5]

  • Objective: To determine the conversion of the prodrug Bimatoprost (17-phenyl trinor PGF2α ethyl amide) to its active form, 17-phenyl trinor PGF2α, by ocular tissues.

  • Tissues: Freshly dissected human or rabbit cornea, iris-ciliary body, and sclera.

  • Incubation:

    • Tissues are incubated in a 0.01% solution of Bimatoprost prepared in a glutathione-supplemented bicarbonate Ringer buffer.

    • The incubation is carried out at 37°C for 4 hours.

  • Analysis:

    • At the end of the incubation period, aliquots of the solution are taken.

    • The reaction is quenched by the addition of acetonitrile.

    • The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of 17-phenyl trinor PGF2α formed.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol is based on the real-time FLIPR (Fluorometric Imaging Plate Reader) studies conducted by Sharif et al. (2003).[4]

  • Objective: To measure the agonist activity of 17-phenyl trinor PGF2α and Bimatoprost at the human FP prostaglandin receptor.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the cloned human ciliary body FP receptor.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The plate is placed in a FLIPR instrument.

    • Varying concentrations of the test compounds (17-phenyl trinor PGF2α or Bimatoprost) are added to the wells.

    • The instrument measures the change in fluorescence intensity over time, which corresponds to the mobilization of intracellular calcium ([Ca²⁺]i).

  • Data Analysis: The EC₅₀ values (the concentration of an agonist that gives half of the maximal response) are calculated from the concentration-response curves.

In Vivo Assays: Antifertility and Cardiovascular Effects

The following descriptions are based on the abstract by Miller et al. (1975).[2] The detailed protocols were not available in the retrieved abstract.

  • Hamster Antifertility Assay: This assay is used to measure the luteolytic activity of the compounds. The endpoint is typically the prevention of pregnancy when the compound is administered after mating. The relative potency is determined by comparing the effective dose of the test compound to that of the parent prostaglandin.

  • Rat Blood Pressure Assay: This assay measures the effect of the compounds on systemic blood pressure. The compounds are administered to anesthetized rats, and changes in blood pressure are recorded. The pressor or depressor potency is compared to that of the parent prostaglandin.

Signaling Pathways and Experimental Workflows

Prostaglandin FP Receptor Signaling Pathway

Prostaglandin F2α and its analogs, including 17-phenyl trinor PGF2α, primarily exert their effects through the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor typically leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.

FP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a 17-phenyl trinor PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Cellular_Response Cellular Response DAG->Cellular_Response activates PKC (not shown) Ca_release->Cellular_Response

FP Receptor Signaling Pathway
Prostaglandin EP Receptor Signaling Pathway

17-phenyl trinor PGE2 is an agonist at EP1 and EP3 receptors. These receptors are also GPCRs but can couple to different G proteins, leading to varied downstream effects. For instance, EP1 receptor activation is coupled to Gq, leading to increased intracellular calcium, similar to the FP receptor. EP3 receptors can couple to Gi, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.

EP_Signaling cluster_ep1 EP1 Receptor Pathway cluster_ep3 EP3 Receptor Pathway PGE2 17-phenyl trinor PGE2 EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 Gq_EP1 Gq EP1->Gq_EP1 activates PLC_EP1 PLC Gq_EP1->PLC_EP1 activates Ca_EP1 ↑ [Ca²⁺]i PLC_EP1->Ca_EP1 leads to Response Cellular Responses Ca_EP1->Response Gi_EP3 Gi EP3->Gi_EP3 activates AC_EP3 Adenylyl Cyclase Gi_EP3->AC_EP3 inhibits cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 results in cAMP_EP3->Response

EP1 and EP3 Receptor Signaling
Experimental Workflow: Prodrug Activation and Functional Assay

The following diagram illustrates a typical experimental workflow for evaluating a prodrug like Bimatoprost, from its enzymatic conversion to the active compound to the measurement of its biological activity.

Experimental_Workflow Start Start: Bimatoprost (Prodrug) Incubation Incubation with Ocular Tissue Homogenate Start->Incubation Hydrolysis Enzymatic Hydrolysis (Amidase) Incubation->Hydrolysis Active_Drug 17-phenyl trinor PGF2α (Active Drug) Hydrolysis->Active_Drug yields Assay Functional Assay (e.g., Ca²⁺ Mobilization) Active_Drug->Assay is tested in Data Data Acquisition (e.g., FLIPR) Assay->Data Analysis Data Analysis (EC₅₀ Determination) Data->Analysis

Prodrug Activation Workflow

References

A Side-by-Side Analysis of 17-Phenyl Trinor PGA2 and Travoprost on Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma therapeutics, prostaglandin (B15479496) F2α (PGF2α) analogs are a cornerstone for lowering intraocular pressure (IOP). Among these, 17-phenyl trinor PGA2, the active metabolite of bimatoprost (B1667075), and travoprost (B1681362) acid, the active form of travoprost, are prominent molecules that exert their effects on the trabecular meshwork (TM), a key tissue in regulating aqueous humor outflow. This guide provides a detailed comparative analysis of these two compounds on human trabecular meshwork (h-TM) cells, focusing on their receptor activation, impact on the extracellular matrix, and influence on cell viability, supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies on the effects of 17-phenyl trinor PGA2 (bimatoprost acid) and travoprost acid on trabecular meshwork cells.

Table 1: Functional Agonist Potency at the FP Receptor in h-TM Cells

CompoundEC50 (nM) for Phosphoinositide (PI) Turnover
Travoprost acid2.4 ± 0.7
17-phenyl trinor PGA2 (Bimatoprost acid)112 ± 55

Data sourced from Sharif et al., 2003.[1][2][3]

Table 2: Comparative Effects on Extracellular Matrix (ECM) Related Gene Expression in h-TM Cells

GeneEffect of 17-phenyl trinor PGA2 (Bimatoprost acid)Effect of Travoprost acid
MMP-1 Increased expression[4][5]Increased trabecular outflow, suggesting ECM remodeling[4]
MMP-3 Increased expression[4][5]Not explicitly detailed in comparative studies
MMP-9 Increased expression[4][5]Not explicitly detailed in comparative studies
TIMP-2 Increased expression[4][5]Not explicitly detailed in comparative studies
TIMP-4 Increased expression[4]Not explicitly detailed in comparative studies

Note: The data for each compound are derived from separate studies and are not from a direct head-to-head comparison, which should be considered when interpreting these findings.

Table 3: Effects on Trabecular Meshwork Cell Viability under Oxidative Stress

This table presents data on the effects of commercial formulations of bimatoprost and travoprost on the viability of human trabecular meshwork cells under hydrogen peroxide (H2O2)-induced oxidative stress. It is important to note that these formulations contain the preservative benzalkonium chloride (BAC), which can independently affect cell viability.

Treatment ConditionPercentage of Dead Cells (%)
Control (no stress)4.3 ± 0.8
600 μM H2O245.4 ± 3.7
Bimatoprost (1:100 dilution) + 600 μM H2O230.2 ± 3.5
Travoprost (1:100 dilution) + 600 μM H2O234.8 ± 3.9

Data sourced from a study by Yu et al., 2008.[6][7]

Experimental Protocols

Phosphoinositide (PI) Turnover Assay

This assay measures the activation of the FP receptor by quantifying the production of inositol (B14025) phosphates, a downstream second messenger.

  • Cell Culture: Human trabecular meshwork cells are cultured to confluence in 24-well plates.

  • Radiolabeling: The cell membrane phospholipids (B1166683) are labeled by incubating the cells for 24 to 30 hours with [3H]-myo-inositol in a serum-free medium.

  • Agonist Stimulation: Cells are rinsed and then incubated with varying concentrations of the prostaglandin analogs (travoprost acid or 17-phenyl trinor PGA2) in a medium containing 10 mM LiCl for 1 hour at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Extraction: The reaction is terminated by adding cold 0.1 M formic acid.

  • Quantification: The total [3H]-inositol phosphates are isolated using anion-exchange chromatography and quantified by liquid scintillation spectrometry.

  • Data Analysis: The data are analyzed using a non-linear, sigmoidal fit to determine the EC50 values for each agonist.[2]

Quantitative Real-Time PCR (RT-qPCR) for ECM Gene Expression

This method is used to quantify the messenger RNA (mRNA) levels of specific genes related to the extracellular matrix.

  • Cell Treatment: Confluent human trabecular meshwork cells are treated with the desired concentrations of 17-phenyl trinor PGA2 or travoprost acid for a specified period (e.g., 24 hours).

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time PCR: The cDNA is used as a template for the PCR reaction. The reaction mixture includes the cDNA template, gene-specific primers for the target genes (e.g., MMPs, TIMPs) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Acquisition: The PCR is performed in a real-time PCR thermal cycler that monitors the fluorescence intensity at each cycle.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the reference gene and compared to the untreated control group.[8][9]

Cell Viability Assay

This assay determines the percentage of viable and non-viable cells in a population after treatment.

  • Cell Culture and Treatment: Human trabecular meshwork cells are cultured on coverslips. The cells are pre-incubated with the test compounds (e.g., 1:100 diluted commercial solutions of bimatoprost or travoprost) for a specified duration. Subsequently, oxidative stress is induced by exposing the cells to hydrogen peroxide (e.g., 600 μM H2O2 for 1 hour).

  • Staining: The cells are stained with a combination of two fluorescent dyes: a membrane-permeable dye that stains the nuclei of all cells (e.g., Hoechst 33342) and a membrane-impermeable dye that only enters and stains the nuclei of non-viable cells with compromised cell membranes (e.g., propidium (B1200493) iodide).[6]

  • Imaging: The stained cells are visualized and imaged using a fluorescence microscope.

  • Quantification: The total number of cells (stained with the membrane-permeable dye) and the number of dead cells (stained with the membrane-impermeable dye) are counted in representative fields.

  • Data Analysis: The percentage of dead cells is calculated by dividing the number of dead cells by the total number of cells and multiplying by 100.[7]

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA 17-phenyl trinor PGA2 or Travoprost acid FP_Receptor FP Receptor PGA->FP_Receptor binds Gq Gαq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Transcription_Factors Activation of Transcription Factors Ca_release->Transcription_Factors PKC->Transcription_Factors Gene_Expression ↑ MMPs Gene Expression ↓ ECM Protein Expression Transcription_Factors->Gene_Expression ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Outflow

Caption: FP Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental_Workflow_ECM_Analysis start Culture Human Trabecular Meshwork Cells treatment Treat with: - 17-phenyl trinor PGA2 - Travoprost acid - Control start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation rt Reverse Transcription (RNA to cDNA) rna_isolation->rt qpcr Quantitative Real-Time PCR (Amplify ECM-related genes) rt->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis results Comparative Gene Expression Profile analysis->results

References

Safety Operating Guide

Personal protective equipment for handling 17-phenyl trinor Prostaglandin A2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 17-phenyl trinor Prostaglandin (B15479496) A2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 17-phenyl trinor Prostaglandin A2. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound, in its commercially available form, is typically a solution in methyl acetate. The primary hazards are associated with both the solvent and the potent nature of the prostaglandin analog.

Hazard ClassificationDescription
Flammable Liquid Highly flammable liquid and vapor.[1]
Acute Oral Toxicity Harmful if swallowed.[1]
Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause drowsiness or dizziness.[1]

Prostaglandin analogs are potent compounds that can have biological effects at very low concentrations.[2][3] Systemic absorption, even in small amounts, could potentially lead to undesired physiological effects.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach combining engineering controls and appropriate PPE is essential for the safe handling of this compound.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the solution.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect eyes from splashes and irritation.[1]
Skin and Body Protection A flame-resistant lab coat.To protect against splashes and in case of fire.
Respiratory Protection Not generally required when handled in a fume hood. In case of a spill or work outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors, especially in poorly ventilated areas or during a spill.
Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, well-ventilated area designated for flammable liquids.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store in the original, tightly sealed container.

Preparation and Use:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Work within the certified chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of vapor or mist.

Spill Management:

  • In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a sealed container for disposal.

  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent (e.g., ethanol). Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

For specific disposal guidance, always consult your institution's Environmental Health and Safety (EHS) department. In the absence of institutional guidelines, consider a licensed professional waste disposal service.[6][7]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Retrieve Compound from Storage C->D Proceed to Handling E Perform Experiment D->E F Return Compound to Storage E->F G Decontaminate Work Area F->G Proceed to Cleanup H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-phenyl trinor Prostaglandin A2
Reactant of Route 2
17-phenyl trinor Prostaglandin A2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.